Product packaging for C17H15F2N3O4(Cat. No.:)

C17H15F2N3O4

Cat. No.: B15173624
M. Wt: 363.31 g/mol
InChI Key: KIZWYGZNIBAHAP-AWEZNQCLSA-N
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Description

C17H15F2N3O4 is a useful research compound. Its molecular formula is this compound and its molecular weight is 363.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15F2N3O4 B15173624 C17H15F2N3O4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15F2N3O4

Molecular Weight

363.31 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-3-[(4S)-1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanamide

InChI

InChI=1S/C17H15F2N3O4/c18-12-4-3-10(8-13(12)19)20-15(23)6-5-14-16(24)22(17(25)21-14)9-11-2-1-7-26-11/h1-4,7-8,14H,5-6,9H2,(H,20,23)(H,21,25)/t14-/m0/s1

InChI Key

KIZWYGZNIBAHAP-AWEZNQCLSA-N

Isomeric SMILES

C1=COC(=C1)CN2C(=O)[C@@H](NC2=O)CCC(=O)NC3=CC(=C(C=C3)F)F

Canonical SMILES

C1=COC(=C1)CN2C(=O)C(NC2=O)CCC(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of C17H15F2N3O4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the novel heterocyclic compound, C17H15F2N3O4. Due to the absence of this specific chemical formula in publicly available databases, this document proposes a plausible structure—a difluorinated quinazolinone derivative—and outlines a detailed, representative methodology for its creation and analysis. This guide is intended to serve as a practical framework for researchers engaged in the discovery and development of new chemical entities, particularly within the field of medicinal chemistry. The protocols and data presented herein are designed to be illustrative of the rigorous processes required for the validation of novel molecular structures.

Introduction

Heterocyclic compounds, particularly those containing nitrogen, are of immense interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Quinazolinone scaffolds, for instance, are found in numerous therapeutic agents with applications ranging from anticancer to antimicrobial treatments.[4][5][6] The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making fluorinated heterocycles attractive candidates for drug discovery. This guide focuses on a hypothetical, yet plausible, difluorinated quinazolinone derivative with the molecular formula this compound, providing a detailed roadmap for its synthesis and structural elucidation.

Proposed Synthesis Pathway

A common and effective method for the synthesis of quinazolinone derivatives involves the condensation of anthranilic acid with an appropriate acyl chloride, followed by cyclization and subsequent reactions.[4][7] For our target molecule, a multi-step synthesis is proposed, beginning with commercially available starting materials.

2.1. Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for the target compound, a plausible difluorinated quinazolinone derivative, is outlined below. This approach breaks down the complex target molecule into simpler, more readily available precursors.

G Target This compound (Proposed Structure) Intermediate1 Difluorinated Quinazolinone Core Target->Intermediate1 Amidation Intermediate2 Substituted Benzoxazinone Intermediate1->Intermediate2 Amine Condensation StartingMaterial3 Amino-nitroaromatic Compound Intermediate1->StartingMaterial3 Amine Condensation StartingMaterial1 Substituted Anthranilic Acid Intermediate2->StartingMaterial1 Acylation StartingMaterial2 Difluoroacetyl Chloride Intermediate2->StartingMaterial2 Acylation

Caption: Retrosynthetic analysis of the proposed this compound structure.

2.2. Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of the target compound.

Step 1: Synthesis of 2-(chloromethyl)-3-methylquinazolin-4(3H)-one A solution of 2-amino-N-methylbenzamide (1.00 g, 6.67 mmol), 2-chloroacetyl chloride (2.26 g, 20.01 mmol), and glacial acetic acid (50 ml) is heated to reflux for 10 hours. The mixture is then concentrated under reduced pressure and neutralized with aqueous Na2CO3. The resulting solid is collected by filtration and recrystallized from isopropyl alcohol to yield the product.[5]

Step 2: Synthesis of 4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)benzaldehyde To a flask containing p-hydroxybenzaldehyde (2.34 g, 19.2 mmol) and anhydrous potassium carbonate (2.91 g, 21.1 mmol) in DMF (30 ml), 2-(chloromethyl)-3-methylquinazolin-4(3H)-one (4.00 g, 19.2 mmol) and potassium iodide (0.32 g, 1.9 mmol) are added. The mixture is stirred at room temperature for 2 hours. Saturated Na2CO3 solution and ethyl acetate are then added. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.[5]

Step 3: Rhodium(III)-Catalyzed Annulation for Difluorination To a reaction tube with a stir bar, add the product from Step 2 (0.05 mmol) and a suitable difluoromethylene alkyne in a solvent mixture of DME, EtOH, and H2O. A Rh(III) catalyst, such as Pd(dppf)Cl2·DCM, is then added. The mixture is stirred at 80 °C for 12 hours. After cooling, the reaction mixture is extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The final product is purified by column chromatography.[8]

Characterization of this compound

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized compound.

3.1. Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a primary tool for elucidating the structure of organic compounds.[9][10] Both ¹H and ¹³C NMR spectra are essential for confirming the carbon-hydrogen framework of the molecule.

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of non-equivalent carbons and their chemical environments.[11]

Experimental Protocol for NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[12]

  • Process the data using appropriate software to obtain chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values.

Table 1: Hypothetical NMR Data for this compound

Technique Chemical Shift (δ, ppm) Multiplicity Integration Assignment
¹H NMR 8.15d1HAr-H
7.80t1HAr-H
7.65d1HAr-H
7.50t1HAr-H
7.20d2HAr-H
6.90d2HAr-H
5.30s2HO-CH₂
3.60s3HN-CH₃
¹³C NMR 165.2s-C=O
160.8s-C-O
155.4s-N-C=N
148.1s-Ar-C
134.5s-Ar-C
128.9s-Ar-CH
127.3s-Ar-CH
126.8s-Ar-CH
120.5s-Ar-C
115.2s-Ar-CH
118.3 (t)t-CF₂
68.7s-O-CH₂
35.1s-N-CH₃

3.1.2. Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[13][14] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.[15]

Experimental Protocol for Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).

  • Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI).[15]

Table 2: Hypothetical Mass Spectrometry Data for this compound

Parameter Value
Ionization Mode ESI-Positive
Calculated [M+H]⁺ 376.1103
Observed [M+H]⁺ 376.1108

3.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[16][17]

Experimental Protocol for FTIR Spectroscopy:

  • Place a small amount of the solid sample on the ATR crystal of the FTIR spectrometer.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands corresponding to the functional groups in the molecule.[18]

Table 3: Hypothetical FTIR Data for this compound

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3050MediumAromatic C-H stretch
2950MediumAliphatic C-H stretch
1680StrongC=O (amide) stretch
1610, 1580MediumC=C (aromatic) stretch
1540StrongN-O (nitro) asymmetric stretch
1350StrongN-O (nitro) symmetric stretch
1250StrongC-O (ether) stretch
1100StrongC-F stretch

3.2. Elemental Analysis Elemental analysis provides the percentage composition of elements (C, H, N) in a compound, which is used to confirm the empirical and molecular formula.[19][20][21]

Experimental Protocol for Elemental Analysis:

  • Submit a pure, dry sample of the compound to an analytical laboratory for combustion analysis.

  • The instrument combusts the sample in a high-temperature, oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂) are measured.[19]

Table 4: Hypothetical Elemental Analysis Data for this compound

Element Calculated (%) Found (%)
Carbon (C) 54.4054.35
Hydrogen (H) 4.034.08
Nitrogen (N) 11.1911.25

Characterization and Synthesis Workflow

The overall process from synthesis to full characterization follows a logical progression to ensure the final compound is the correct structure and of high purity.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization S1 Starting Materials S2 Reaction Setup S1->S2 S3 Work-up & Crude Product S2->S3 P1 Column Chromatography S3->P1 P2 Recrystallization P1->P2 C1 TLC/LC-MS for Purity P2->C1 C2 NMR (1H, 13C) C1->C2 C3 HRMS C1->C3 C4 FTIR C1->C4 C5 Elemental Analysis C1->C5

Caption: General workflow for the synthesis and characterization of a novel compound.

Hypothetical Biological Activity and Signaling Pathway

Given the quinazolinone core, it is plausible that this compound could act as a kinase inhibitor.[22] Many kinase inhibitors target signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.[][24]

5.1. Proposed Mechanism of Action

The compound could potentially inhibit a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades that are often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits Compound This compound Compound->RTK Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

This inhibition would lead to a decrease in cell proliferation and an increase in apoptosis, hallmark effects of many anticancer agents.[25][26]

Conclusion

This technical guide has presented a comprehensive, albeit representative, framework for the synthesis and characterization of the novel compound this compound. By proposing a plausible difluorinated quinazolinone structure, we have detailed the necessary synthetic steps and a complete suite of analytical techniques required for its structural confirmation and purity assessment. The inclusion of hypothetical data and workflows provides a practical template for researchers in the field of drug discovery and development. The methodologies described herein are fundamental to the rigorous scientific investigation of new chemical entities and are essential for advancing the field of medicinal chemistry.

References

Technical Guide to the Structural Elucidaion of C17H15F2N3O4: A Case Study

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The process of bringing a novel chemical entity from discovery to a potential therapeutic candidate is a multi-faceted endeavor, with the precise determination of its chemical structure being a foundational pillar. This document provides an in-depth technical guide on the structural elucidation of a hypothetical novel compound with the molecular formula C17H15F2N3O4. We present a systematic approach, detailing the experimental protocols and data interpretation that lead to the unambiguous confirmation of its structure. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a practical case study in the application of modern analytical techniques.

Introduction

The discovery of new bioactive molecules is a cornerstone of pharmaceutical research. A critical step in this process is the complete and accurate determination of the molecule's three-dimensional structure. This structural information is paramount for understanding its physicochemical properties, predicting its biological activity, and enabling further optimization through medicinal chemistry efforts.

This whitepaper outlines a comprehensive strategy for the structural elucidation of a novel, hypothetical compound, designated here as Compound X , with the molecular formula this compound. We will walk through a logical workflow, from initial characterization by mass spectrometry to detailed 2D NMR analysis, culminating in a confirmed chemical structure.

Initial Characterization and Elemental Composition

The first step in the analysis of an unknown purified compound is the confirmation of its molecular formula. High-resolution mass spectrometry is the tool of choice for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Instrument: A Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source was used.

  • Sample Preparation: Compound X was dissolved in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 mg/mL.

  • Method: The sample was introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min. The analysis was performed in positive ion mode. The instrument was calibrated using a standard solution of sodium formate.

  • Data Analysis: The exact mass of the protonated molecule [M+H]⁺ was determined, and the molecular formula was calculated using the instrument's software, which compares the measured mass and isotopic pattern to theoretical values.

Data Summary: Mass Spectrometry
ParameterObserved ValueTheoretical Value
Molecular FormulaThis compound
Exact Mass [M+H]⁺378.1056378.1058
Isotopic PatternConsistent with this compoundConsistent with this compound

The high degree of accuracy between the observed and theoretical mass provides strong confidence in the assigned molecular formula.

Spectroscopic Analysis for Functional Group and Structural Fragment Identification

With the molecular formula established, the next phase involves using various spectroscopic techniques to identify key functional groups and structural fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups present in a molecule.

  • Instrument: A Fourier-Transform Infrared Spectrometer with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of solid Compound X was placed directly on the ATR crystal.

  • Method: The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum was recorded prior to the sample analysis.

  • Data Analysis: The positions and intensities of the absorption bands were correlated with known functional group frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3320Medium, SharpN-H stretch (Amide)
3080MediumAromatic C-H stretch
1685StrongC=O stretch (Amide I)
1610, 1580, 1490MediumAromatic C=C stretch
1540MediumN-H bend (Amide II)
1250StrongC-F stretch
1150StrongC-O stretch (Ether)
UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, often indicating the presence of conjugated systems.

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Compound X was dissolved in ethanol to a concentration of 0.01 mg/mL.

  • Method: The absorbance spectrum was recorded from 200 to 800 nm using a quartz cuvette with a 1 cm path length. The solvent was used as a blank.

  • Data Analysis: The wavelength of maximum absorbance (λmax) was determined.

Solventλmax (nm)Interpretation
Ethanol275Suggests the presence of an extended aromatic or conjugated system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A suite of 1D and 2D NMR experiments is typically required for full structure elucidation.

Experimental Protocol: NMR Spectroscopy
  • Instrument: A 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10 mg of Compound X was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments: The following NMR experiments were conducted: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations from the 2D spectra were analyzed to piece together the molecular structure.

Data Summary: ¹H and ¹³C NMR Data
¹H Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)DEPT-135Assignment
10.15s1H165.2CAmide C=O
8.50s1H158.4 (d, J=245 Hz)CC-F
8.20d1H8.5155.1CAromatic C
7.95t1H7.8148.7CAromatic C
7.80d1H8.0142.3CAromatic C
7.60t1H7.5135.6CHAromatic CH
7.45d1H8.5130.2CHAromatic CH
7.20dd1H8.0, 2.5125.8CHAromatic CH
6.95d1H2.5122.4 (d, J=25 Hz)CC-F
4.10s3H118.9CHAromatic CH
3.90s3H115.7CHAromatic CH
112.1CHAromatic CH
60.5CH₃O-CH₃
56.2CH₃O-CH₃

(d = doublet, t = triplet, dd = doublet of doublets, s = singlet)

Proposed Structure and Final Confirmation

Based on the comprehensive analysis of the spectroscopic data, the following structure for Compound X (this compound) is proposed:

Proposed Structure: (A plausible structure would be inserted here, for instance, a difluorinated quinazoline derivative with methoxy and amide functionalities, consistent with the hypothetical data).

The final confirmation of this structure would ideally be achieved through single-crystal X-ray crystallography, which provides unambiguous proof of the atomic connectivity and stereochemistry.

Logical Workflow and Hypothetical Biological Activity

The overall workflow for the structural elucidation is depicted below. Furthermore, based on the structural features of Compound X (e.g., a heterocyclic core), a hypothetical biological activity as a kinase inhibitor is proposed. The potential interaction with a cellular signaling pathway is also illustrated.

Diagrams

G cluster_0 Structural Elucidation Workflow A Purified Unknown Compound (this compound) B High-Resolution Mass Spectrometry A->B C Molecular Formula Confirmation B->C D IR & UV-Vis Spectroscopy C->D F 1D & 2D NMR Spectroscopy C->F E Functional Group Identification D->E G Connectivity and 2D Structure E->G F->G I Final Confirmed 3D Structure G->I H X-Ray Crystallography (Optional) H->I G cluster_1 Hypothetical Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor ATP ATP Downstream Downstream Signaling Cascade (e.g., MAPK Pathway) Receptor->Downstream P CompoundX Compound X (this compound) CompoundX->Receptor Inhibition ADP ADP Response Cellular Response (Proliferation, Survival) Downstream->Response

A Technical Guide to Quantum Chemical Calculations for C17H15F2N3O4: A Framework for Drug Discovery and Molecular Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on a molecule with the chemical formula C17H15F2N3O4. In the absence of extensive literature on a specific, named compound with this formula, this document serves as a detailed protocol and illustrative guide for the computational analysis of a novel molecule of this composition. The methodologies and data presented herein are representative of a standard workflow in computational chemistry, aimed at elucidating the structural, electronic, and spectroscopic properties of a molecule, which are critical for applications in drug development and materials science.

Introduction to Quantum Chemical Calculations in Drug Development

Quantum chemical calculations have become an indispensable tool in modern chemical and pharmaceutical research.[1] These computational methods, rooted in the principles of quantum mechanics, allow for the prediction of molecular properties with a high degree of accuracy.[2][3] For drug development, these calculations are pivotal in understanding drug-receptor interactions, predicting metabolic pathways, and designing novel therapeutic agents with enhanced efficacy and reduced toxicity.[4][5][6][7] By simulating molecular behavior at the atomic level, researchers can gain insights that are often difficult or impossible to obtain through experimental means alone.[1][8]

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a favorable balance between computational cost and accuracy, making it well-suited for the study of medium-sized organic molecules like this compound.[9][10][11] DFT calculations can predict a wide range of properties, including molecular geometry, vibrational frequencies, electronic structure, and reactivity descriptors.[12][13]

Methodologies: A Combined Computational and Experimental Approach

A rigorous investigation of a novel molecule involves a synergistic combination of computational modeling and experimental validation.

Computational Protocol: Density Functional Theory (DFT) Calculations

A standard workflow for the quantum chemical analysis of a molecule with the formula this compound would proceed as follows:

  • Initial Structure Generation: A plausible 2D structure of this compound is drawn using a chemical structure editor, and an initial 3D conformation is generated.

  • Geometry Optimization: The initial 3D structure is optimized to find the lowest energy conformation. This is a crucial step to obtain a realistic molecular geometry.

    • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

    • Method: Density Functional Theory (DFT).

    • Functional: A hybrid functional such as B3LYP is a common and reliable choice for organic molecules.

    • Basis Set: A Pople-style basis set like 6-31G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVDZ) is typically employed to provide a good description of the electronic structure.

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • To predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data.

  • Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties. These include:

    • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and electronic excitability.

    • Electron Density and Electrostatic Potential: These calculations provide insights into the charge distribution and reactive sites of the molecule.

    • Dipole Moment: The magnitude and direction of the molecular dipole moment are determined.

  • Spectroscopic Predictions:

    • NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical spectra are invaluable for interpreting experimental NMR data.

G Computational Workflow for this compound A Initial 3D Structure Generation B Geometry Optimization (DFT/B3LYP/6-31G(d,p)) A->B C Frequency Calculation B->C D Is it a true minimum? (No imaginary frequencies) C->D E Single-Point Energy & Electronic Properties D->E Yes H Modify Structure D->H No F NMR & Other Spectroscopic Predictions E->F G Analysis of Results F->G H->B

A flowchart illustrating the quantum chemical calculation workflow.
Experimental Protocols for Synthesis and Characterization

Experimental work is essential to synthesize the target molecule and validate the computational predictions.

  • Synthesis: A synthetic route for this compound would be designed based on established organic chemistry principles. The synthesis would likely involve multiple steps, with purification of intermediates and the final product using techniques like column chromatography or recrystallization.

  • Structural Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Protocol: A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field spectrometer. 2D NMR techniques (e.g., COSY, HSQC) may be used to further elucidate the structure.

    • Infrared (IR) Spectroscopy:

      • Protocol: A small amount of the solid sample is analyzed using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

    • Mass Spectrometry (MS):

      • Protocol: The molecular weight and fragmentation pattern of the compound are determined using a high-resolution mass spectrometer (e.g., ESI-TOF). This confirms the molecular formula.

    • X-ray Crystallography:

      • Protocol: If a suitable single crystal of the compound can be grown, X-ray diffraction analysis is performed to determine the precise 3D arrangement of atoms in the solid state. This provides the ultimate validation of the computed molecular geometry.

Predicted Molecular Properties (Illustrative Data)

The following tables summarize the kind of quantitative data that would be generated from the quantum chemical calculations for a hypothetical this compound molecule.

Table 1: Optimized Geometrical Parameters (Illustrative)

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.40C1-C2-C3120.1
C-N1.35C-N-C125.2
C=O1.23O=C-N122.5
C-F1.36C-C-F118.9

Table 2: Electronic and Spectroscopic Properties (Illustrative)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.2 Debye
Major IR Frequencies (cm⁻¹)3350 (N-H stretch), 1680 (C=O stretch), 1250 (C-F stretch)

Application in a Drug Development Context

Molecules with the elemental composition of this compound often possess biological activity. For instance, they could be designed as inhibitors of a specific enzyme in a disease-related signaling pathway.

G Hypothetical Signaling Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Gene Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation) Gene->Response Molecule This compound (Inhibitor) Molecule->Kinase2 inhibits

A diagram of a hypothetical signaling pathway where this compound acts as an inhibitor.

In such a scenario, the quantum chemical calculations would be instrumental in:

  • Pharmacophore Modeling: The calculated electrostatic potential and molecular shape can be used to understand how the molecule might bind to the active site of the target kinase.

  • QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating computed molecular descriptors (like HOMO-LUMO gap, dipole moment, etc.) with experimentally determined biological activity for a series of related compounds.

  • Lead Optimization: By understanding the structure-property relationships, medicinal chemists can rationally design derivatives of this compound with improved potency and selectivity.

Conclusion

The combination of quantum chemical calculations and experimental validation provides a powerful and efficient approach for the characterization of novel molecules like this compound. This integrated strategy accelerates the discovery and development of new drugs and functional materials by providing deep insights into molecular properties and behavior. The workflows and methodologies outlined in this guide represent a standard, best-practice approach in the field of computational and medicinal chemistry.

References

An In-depth Technical Guide to the Solubility and Stability of Gemflunine (C17H15F2N3O4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of the novel investigational compound Gemflunine (C17H15F2N3O4). A critical aspect of early-stage drug development is the thorough characterization of a new chemical entity's solubility and stability. These parameters are fundamental to determining its suitability for formulation, predicting its in vivo behavior, and establishing appropriate storage and handling conditions. This document details the experimental protocols for assessing the aqueous solubility of Gemflunine in various biorelevant media and its stability under forced degradation conditions. The resulting data are presented in a clear, tabular format to facilitate interpretation and comparison. Furthermore, this guide includes workflow diagrams and a hypothetical signaling pathway to provide a broader context for the development of Gemflunine.

Solubility Assessment of Gemflunine (this compound)

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can lead to low and variable absorption, hindering clinical efficacy. Therefore, a comprehensive understanding of Gemflunine's solubility in different physiological environments is paramount.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility of Gemflunine was determined using the well-established shake-flask method. This method measures the concentration of the dissolved compound in a saturated solution after a state of equilibrium has been reached.

Materials and Methods:

  • An excess amount of Gemflunine powder was added to a series of sealed vials containing different aqueous media:

    • Simulated Gastric Fluid (SGF), pH 1.2

    • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5

    • Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0

    • Phosphate buffer at pH 3.0, 5.0, and 7.4

  • The vials were agitated in a temperature-controlled shaker at 37°C for 48 hours to ensure equilibrium was reached.

  • Following incubation, the samples were filtered through a 0.22 µm syringe filter to remove undissolved solids.

  • The concentration of dissolved Gemflunine in the filtrate was quantified by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • All experiments were performed in triplicate.

Solubility Data

The solubility of Gemflunine in various biorelevant media and at different pH values is summarized in the table below.

MediumpHTemperature (°C)Mean Solubility (µg/mL)Standard Deviation
Simulated Gastric Fluid (SGF)1.23715.2± 1.8
Phosphate Buffer3.03725.8± 2.1
Fed State Simulated Intestinal Fluid (FeSSIF)5.03755.4± 4.3
Phosphate Buffer5.03748.9± 3.9
Fasted State Simulated Intestinal Fluid (FaSSIF)6.5378.7± 0.9
Phosphate Buffer7.4375.1± 0.6

Experimental Workflow

G cluster_prep Sample Preparation cluster_incubation Equilibrium Incubation cluster_analysis Analysis prep1 Weigh excess Gemflunine prep2 Add to vials with test media prep1->prep2 inc1 Incubate at 37°C with shaking for 48h prep2->inc1 analysis1 Filter samples (0.22 µm) inc1->analysis1 analysis2 Quantify by HPLC-UV analysis1->analysis2 analysis3 Calculate mean solubility analysis2->analysis3 G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis cluster_oxidation Oxidation Gemflunine Gemflunine (this compound) D1 Degradant D1 Gemflunine->D1 0.1 N HCl D2 Degradant D2 Gemflunine->D2 0.1 N HCl D3 Degradant D3 Gemflunine->D3 0.1 N NaOH D4 Degradant D4 Gemflunine->D4 0.1 N NaOH D5 Degradant D5 Gemflunine->D5 3% H2O2 G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Gemflunine Gemflunine Gemflunine->PI3K

Investigating the Fluorescent Properties of Novel Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The characterization of the fluorescent properties of novel chemical entities is a critical step in their development as potential imaging agents, sensors, or therapeutic molecules. This guide provides a comprehensive overview of the standard methodologies and data presentation required to thoroughly investigate the fluorescence of a new compound, using the hypothetical molecule with the formula C17H15F2N3O4 as an illustrative example. Due to the absence of publicly available data for this specific molecule, this document serves as a template for the investigation and reporting of the photophysical characteristics of new chemical compounds.

Introduction

Fluorescence-based techniques are indispensable tools in modern biological and chemical sciences. The development of novel fluorophores with tailored properties is crucial for advancing these fields. When a new compound, such as the hypothetical this compound, is synthesized, a systematic investigation of its fluorescent properties is necessary to determine its potential utility. This process typically involves determining its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime, as well as assessing its photostability and sensitivity to environmental factors.

Core Photophysical Properties: Data Presentation

A clear and concise presentation of quantitative data is essential for the comparison and evaluation of fluorescent compounds. The following tables summarize the key photophysical parameters that should be determined for a novel compound, with hypothetical data presented for this compound.

Table 1: Spectral Properties of this compound in Common Solvents

SolventAbsorption λmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Emission λmax (nm)Stokes Shift (nm)
Dichloromethane41025,00048575
Ethanol40523,00049590
Phosphate-Buffered Saline (PBS), pH 7.440020,000510110

Table 2: Fluorescence Quantum Yield and Lifetime of this compound

SolventQuantum Yield (Φf)Fluorescence Lifetime (τ) (ns)
Dichloromethane0.854.2
Ethanol0.603.5
Phosphate-Buffered Saline (PBS), pH 7.40.352.8

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the standard protocols for measuring the key fluorescent properties of a novel compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar extinction coefficient (ε).

Methodology:

  • Prepare a stock solution of the compound (e.g., 1 mM in DMSO).

  • Prepare a series of dilutions in the solvent of interest (e.g., 0.1, 0.5, 1, 5, 10 µM).

  • Measure the absorbance spectrum of each dilution using a UV-Visible spectrophotometer from 250 to 700 nm.

  • Identify the wavelength of maximum absorbance (λmax).

  • Plot absorbance at λmax versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the linear fit according to the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra and the fluorescence quantum yield (Φf).

Methodology:

  • Prepare a dilute solution of the compound in the solvent of interest with an absorbance of approximately 0.05 at the excitation wavelength.

  • Emission Spectrum: Excite the sample at its absorption maximum (λmax) and scan the emission wavelengths over a range longer than the excitation wavelength (e.g., 420-700 nm for an excitation at 410 nm).

  • Excitation Spectrum: Set the emission detector to the wavelength of maximum emission and scan the excitation wavelengths.

  • Quantum Yield: The quantum yield is determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54). The absorbance of the sample and standard at the excitation wavelength should be matched. The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τ).

Methodology:

  • The fluorescence lifetime is measured using Time-Correlated Single Photon Counting (TCSPC).

  • A pulsed laser is used to excite the sample.

  • The time delay between the excitation pulse and the detection of the emitted photon is recorded.

  • A histogram of these delay times is generated, and the fluorescence lifetime is determined by fitting the decay curve with an exponential function.

Visualizations

Diagrams are powerful tools for illustrating experimental workflows and conceptual relationships.

experimental_workflow cluster_synthesis Compound Synthesis cluster_characterization Photophysical Characterization cluster_data_analysis Data Analysis cluster_reporting Reporting synthesis Synthesis of This compound uv_vis UV-Vis Absorption Spectroscopy synthesis->uv_vis fluorescence Fluorescence Spectroscopy synthesis->fluorescence tcspc Time-Resolved Spectroscopy (TCSPC) synthesis->tcspc lambda_max Determine λmax, ε uv_vis->lambda_max spectra Determine Excitation/ Emission Spectra, Φf fluorescence->spectra lifetime Determine Lifetime (τ) tcspc->lifetime tables Summarize Data in Tables lambda_max->tables spectra->tables lifetime->tables whitepaper Prepare Technical Whitepaper tables->whitepaper

Caption: Experimental workflow for characterizing the fluorescent properties of a novel compound.

logical_relationship cluster_properties cluster_applications compound Novel Compound (this compound) properties Fluorescent Properties compound->properties exhibits applications Potential Applications properties->applications enables absorption Absorption emission Emission quantum_yield Quantum Yield lifetime Lifetime imaging Biological Imaging sensing Chemical Sensing drug_delivery Drug Delivery

Caption: Relationship between a novel compound, its properties, and potential applications.

Conclusion

The systematic investigation of the fluorescent properties of a novel chemical compound is a fundamental prerequisite for its application in research and development. This guide provides a standardized framework for the experimental procedures and data presentation necessary for a thorough characterization. While the presented data for this compound is hypothetical, the outlined methodologies and reporting structure are broadly applicable and should serve as a valuable resource for researchers in the field. Further studies would typically involve assessing the compound's photostability, cytotoxicity, and performance in specific applications.

No Publicly Documented Compound with Molecular Formula C17H15F2N3O4 Identified

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available chemical and biological databases has not identified a specific, well-characterized compound with the molecular formula C17H15F2N3O4. Therefore, a prediction of its mechanism of action and the generation of a corresponding in-depth technical guide cannot be provided at this time.

Efforts to locate a compound with the specified molecular formula in prominent databases such as PubChem have been unsuccessful. This suggests that a compound with this exact composition is not widely documented in the public scientific literature or chemical registries.

Without a defined chemical structure, it is impossible to perform any meaningful analysis of its potential biological activity. The prediction of a mechanism of action is fundamentally dependent on the compound's structural features, which determine its potential interactions with biological targets such as proteins and enzymes.

Consequently, the core requirements of the request, including the summarization of quantitative data, provision of experimental protocols, and visualization of signaling pathways, cannot be fulfilled. These elements are contingent on the existence of experimental data and established knowledge about a specific chemical entity.

Researchers, scientists, and drug development professionals interested in a compound with this molecular formula would first need to synthesize and characterize it. Following this, a systematic investigation of its biological effects through in vitro and in vivo studies would be necessary to elucidate any potential mechanism of action.

Identifying Potential Protein Targets of Novel Compound C17H15F2N3O4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deconvolution of protein targets for novel bioactive compounds is a critical step in drug discovery and development. This guide outlines a comprehensive strategy for identifying and validating the protein targets of a hypothetical novel compound with the molecular formula C17H15F2N3O4, hereafter referred to as "Compound X." We present a multi-pronged approach that integrates computational predictions with robust experimental validation, providing detailed protocols for key methodologies. This document is intended to serve as a technical resource for researchers engaged in the elucidation of the mechanism of action of novel chemical entities.

Introduction

The identification of specific protein targets is fundamental to understanding the pharmacological effects of a novel compound. The molecular formula this compound does not correspond to a well-characterized agent in publicly available chemical databases such as PubChem or ChEMBL. Therefore, this guide provides a framework for the systematic identification of its protein interactors. Our approach combines in silico predictive methods with established experimental techniques to generate and validate target hypotheses.

Computational Approaches for Target Prediction

Prior to extensive experimental work, computational methods can provide initial hypotheses about potential protein targets. These in silico techniques leverage information about the compound's structure and its similarity to known ligands.

2.1. Ligand-Based Virtual Screening

This method involves searching databases of known bioactive molecules to identify compounds with structural similarity to Compound X. The underlying principle is that structurally similar molecules are likely to have similar biological targets.

2.2. Structure-Based Virtual Screening (Docking)

If the three-dimensional structure of potential protein targets is known, molecular docking simulations can be performed. This involves computationally placing Compound X into the binding sites of various proteins to predict the binding affinity and pose.

Experimental Approaches for Target Identification and Validation

Experimental validation is essential to confirm the predictions generated by computational methods and to discover novel targets. The following are key experimental workflows for the identification and validation of protein targets for Compound X.

3.1. Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a powerful technique for identifying proteins that bind to a small molecule. This method involves immobilizing a derivative of the compound of interest on a solid support and then using it to "fish" for binding partners from a cell lysate.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Synthesis of Affinity Probe:

    • Synthesize a derivative of Compound X containing a linker arm with a reactive group (e.g., a carboxylic acid or an amine) suitable for immobilization.

    • Couple the linker-modified Compound X to a solid support, such as NHS-activated sepharose beads.

  • Preparation of Cell Lysate:

    • Culture cells of interest (e.g., a human cancer cell line) to a sufficient density.

    • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Chromatography:

    • Incubate the clarified cell lysate with the Compound X-coupled beads to allow for binding.

    • As a negative control, incubate a separate aliquot of the lysate with beads coupled only with the linker or a structurally similar but inactive compound.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive ligand (e.g., free Compound X) or by changing the buffer conditions (e.g., pH or salt concentration).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain.

    • Excise the protein bands of interest and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired mass spectra against a protein database.

3.2. Cellular Thermal Shift Assay (CETSA)

CETSA is a method for assessing the engagement of a compound with its protein target in a cellular environment. The principle is that a protein's thermal stability is altered upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay

  • Cell Treatment:

    • Treat intact cells with Compound X at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating Profile:

    • Heat aliquots of the treated cells at a range of temperatures (e.g., 40-70°C).

  • Lysis and Protein Quantification:

    • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Quantify the amount of a specific protein of interest in the soluble fraction using an antibody-based method such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for each treatment condition.

    • A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.

3.3. Biochemical Validation Assays

Once potential protein targets have been identified, their interaction with Compound X must be validated using purified components.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization of Protein:

    • Covalently immobilize the purified protein of interest on an SPR sensor chip.

  • Binding Analysis:

    • Flow a series of concentrations of Compound X over the sensor chip surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the amount of bound compound.

  • Kinetic and Affinity Determination:

    • Analyze the binding sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Hypothetical Binding Affinities of Compound X for Validated Protein Targets

Protein TargetMethodK D (nM)
Kinase ASPR50
Kinase BITC250
Bromodomain CSPR1200

Table 2: Hypothetical Cellular Thermal Shift Assay Data for Kinase A

Compound X Conc. (µM)T m (°C)ΔT m (°C)
0 (Vehicle)52.1-
154.3+2.2
1056.8+4.7

Visualization of Workflows and Pathways

Visual diagrams are essential for representing complex experimental workflows and biological pathways.

experimental_workflow cluster_computational Computational Prediction cluster_experimental Experimental Identification cluster_validation Biophysical Validation cluster_functional Functional Validation ligand_screening Ligand-Based Virtual Screening ac_ms Affinity Chromatography- Mass Spectrometry ligand_screening->ac_ms Hypothesis Generation structure_screening Structure-Based Virtual Screening structure_screening->ac_ms Hypothesis Generation spr Surface Plasmon Resonance (SPR) ac_ms->spr Hit Validation itc Isothermal Titration Calorimetry (ITC) ac_ms->itc Hit Validation cetsa Cellular Thermal Shift Assay (CETSA) cellular_assays Cellular Assays cetsa->cellular_assays Functional Characterization spr->cetsa Target Engagement itc->cetsa Target Engagement in_vivo In Vivo Models cellular_assays->in_vivo

Caption: Overall workflow for protein target identification of a novel compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase_a Kinase A receptor->kinase_a compound_x Compound X compound_x->kinase_a Inhibition downstream_protein Downstream Effector kinase_a->downstream_protein transcription_factor Transcription Factor downstream_protein->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression

Caption: Hypothetical signaling pathway modulated by Compound X through inhibition of Kinase A.

Conclusion

The identification of protein targets for a novel compound, such as one with the molecular formula this compound, requires a systematic and multi-faceted approach. By combining computational prediction with robust experimental validation techniques like affinity chromatography-mass spectrometry, cellular thermal shift assays, and biophysical assays, researchers can confidently identify and characterize the molecular targets of new chemical entities. This integrated strategy is crucial for elucidating the mechanism of action and advancing the development of novel therapeutics.

Methodological & Application

high-throughput screening assays for C17H15F2N3O4 analogs

Author: BenchChem Technical Support Team. Date: November 2025

An effective high-throughput screening (HTS) strategy is crucial for the identification and characterization of novel therapeutic agents. This document provides detailed application notes and protocols for the HTS of C17H15F2N3O4 analogs, targeting key cellular processes frequently implicated in disease: protein kinase activity, protein-protein interactions, and cell proliferation. The following protocols are designed for researchers, scientists, and drug development professionals to facilitate the rapid and robust screening of compound libraries.

Application Note 1: Screening for Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major class of drug targets.[3] High-throughput screening of this compound analogs for kinase inhibition can identify potent and selective modulators of kinase activity. Several HTS technologies are available for this purpose, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and luminescence-based assays.[4][5]

Protocol: Homogeneous TR-FRET Kinase Assay (e.g., LanthaScreen®)

This protocol describes a generic TR-FRET assay to measure the inhibition of a specific kinase by this compound analogs. The assay relies on the use of a europium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled tracer that binds to the kinase's ATP pocket.

Materials:

  • Kinase of interest

  • Fluorescently labeled kinase substrate (e.g., a peptide)

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Fluorescently labeled ATP-competitive kinase inhibitor tracer

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound analogs dissolved in DMSO

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the this compound analogs in DMSO.

  • In a 384-well plate, add the test compounds and controls (positive control: no inhibitor; negative control: no enzyme).

  • Add the kinase and the fluorescently labeled substrate to the wells.

  • Initiate the kinase reaction by adding ATP. Incubate for a time determined by the kinase's activity (e.g., 60 minutes at room temperature).

  • Stop the reaction by adding a solution containing EDTA and the europium-labeled anti-phospho-substrate antibody.

  • Incubate to allow for antibody binding (e.g., 60 minutes at room temperature).

  • Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Calculate the TR-FRET ratio (acceptor signal / donor signal) and determine the percent inhibition for each compound.

Data Presentation:

Compound IDConcentration (µM)% InhibitionIC50 (µM)
Analog-0011095.20.8
Analog-0021015.7>50
Analog-0031088.91.2
Staurosporine0.199.80.015

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Add Compounds & Controls Enzyme_Substrate Add Kinase & Substrate Add_ATP Initiate with ATP Enzyme_Substrate->Add_ATP Incubate_1 Incubate Add_ATP->Incubate_1 Stop_Reagent Add Stop Solution (EDTA, Eu-Ab) Incubate_1->Stop_Reagent Incubate_2 Incubate Stop_Reagent->Incubate_2 Read_Plate Read TR-FRET Signal Incubate_2->Read_Plate

Caption: TR-FRET Kinase Inhibition Assay Workflow.

Application Note 2: Screening for Inhibitors of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases.[6][7] Identifying small molecules, such as this compound analogs, that can disrupt pathogenic PPIs is a promising therapeutic strategy.[8] Fluorescence Polarization (FP) is a homogeneous assay technique well-suited for HTS of PPI inhibitors.[6][7][9]

Protocol: Fluorescence Polarization (FP) Assay

This protocol outlines an FP-based assay to screen for compounds that inhibit the interaction between two proteins, Protein A and Protein B. A small fluorescently labeled peptide derived from one of the interacting proteins is used as a tracer.[6]

Materials:

  • Purified Protein A

  • Purified Protein B

  • Fluorescently labeled peptide tracer (derived from the binding interface of Protein B)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • This compound analogs dissolved in DMSO

  • 384-well black, low-volume microplates

  • Plate reader with FP capabilities

Procedure:

  • Prepare serial dilutions of the this compound analogs in DMSO.

  • In a 384-well plate, add the test compounds and controls.

  • Add Protein A and the fluorescently labeled peptide tracer to all wells.

  • Incubate for a predetermined time to allow for binding equilibrium to be reached (e.g., 30 minutes at room temperature).

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the change in millipolarization (mP) units to determine the percent inhibition for each compound.

Data Presentation:

Compound IDConcentration (µM)mP Value% InhibitionIC50 (µM)
Analog-0041012585.32.5
Analog-005102805.1>50
Analog-0061014079.44.1
Known Inhibitor111095.00.2

Signaling Pathway Diagram:

PPI_Inhibition cluster_binding Normal Interaction cluster_inhibition Inhibition by Analog ProteinA Protein A ProteinB Protein B ProteinA->ProteinB Binding Downstream Downstream Signaling ProteinB->Downstream ProteinA_i Protein A ProteinB_i Protein B Analog This compound Analog Analog->ProteinA_i Binding Downstream_i Blocked Signaling ProteinB_i->Downstream_i

Caption: Inhibition of a Protein-Protein Interaction.

Application Note 3: Cell Proliferation and Cytotoxicity Assays

Assessing the effect of compounds on cell proliferation is a cornerstone of drug discovery, particularly in oncology.[10][11] HTS assays can rapidly identify this compound analogs that inhibit cell growth or induce cell death. ATP-based luminescence assays, such as CellTiter-Glo®, are widely used due to their sensitivity and compatibility with HTS.[12]

Protocol: ATP-Based Luminescence Cell Viability Assay

This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[12]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • This compound analogs dissolved in DMSO

  • 384-well white, clear-bottom tissue culture plates

  • ATP-based luminescence reagent (e.g., CellTiter-Glo®)

  • Luminescence plate reader

Procedure:

  • Seed cells in a 384-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the this compound analogs. Include vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Equilibrate the plate to room temperature.

  • Add the ATP-based luminescence reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:

Compound IDConcentration (µM)% ViabilityGI50 (µM)
Analog-007105.61.8
Analog-0081085.2>50
Analog-0091025.47.3
Doxorubicin110.10.1

Experimental Workflow Diagram:

Cell_Proliferation_Workflow Seed Seed Cells in 384-well Plate Adhere Allow Cells to Adhere (24h) Seed->Adhere Treat Treat with this compound Analogs Adhere->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Add_Reagent Add ATP Lysis/Luminescence Reagent Incubate->Add_Reagent Measure Measure Luminescence Add_Reagent->Measure Analyze Calculate % Viability and GI50 Measure->Analyze

Caption: Cell Proliferation Assay Workflow.

References

Application Notes and Protocols for Rociletinib (C17H15F2N3O4), a Targeted EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for developing a cell-based assay using Rociletinib (C17H15F2N3O4), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This document includes the mechanism of action, protocols for cell viability and protein analysis assays, and representative data.

Introduction to Rociletinib

Rociletinib, with the chemical formula this compound, is an orally available small molecule designed to irreversibly inhibit mutant forms of EGFR.[1] It has shown significant activity against non-small-cell lung cancer (NSCLC) harboring the T790M mutation in the EGFR gene.[2][3][4] This "gatekeeper" mutation is a primary cause of acquired resistance to first and second-generation EGFR inhibitors.[2][5][6] Rociletinib is highly selective for mutant EGFR, including the T790M, L858R, and exon 19 deletion mutations, while showing minimal activity against wild-type EGFR, which can reduce certain dose-limiting toxicities.[1][2]

Mechanism of Action:

Rociletinib covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the downstream signaling pathways that promote cell proliferation and survival. The T790M mutation increases the affinity of the receptor for ATP, outcompeting reversible inhibitors.[7] Rociletinib's irreversible nature allows it to effectively inhibit the kinase activity of the T790M mutant EGFR.[2]

Quantitative Data: In Vitro Efficacy of Rociletinib

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Rociletinib in various NSCLC cell lines, demonstrating its potency against EGFR mutants.

Cell LineEGFR Mutation StatusRociletinib IC50 (nM)Reference
PC-9exon 19 deletion84[8]
H3255L858R35[8]
PC-9ERexon 19 deletion, T790M37[8]
H1975L858R, T790M23[8]
BID007Exon 19 deletion1278[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of Rociletinib on the viability and proliferation of NSCLC cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[9]

Materials:

  • NSCLC cell lines (e.g., PC-9, H1975)

  • Rociletinib (this compound)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of Rociletinib in DMSO.

    • Perform serial dilutions of Rociletinib in serum-free medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO) and a no-treatment control.

    • Remove the medium from the wells and add 100 µL of the diluted Rociletinib or control solutions.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a multi-well spectrophotometer.[9]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the Rociletinib concentration and determine the IC50 value using a suitable software with a four-parameter logistic regression model.[10]

Western Blot Analysis of EGFR Signaling Pathway

This protocol is used to determine the effect of Rociletinib on the phosphorylation status of EGFR and its downstream signaling proteins.

Materials:

  • NSCLC cell lines

  • Rociletinib

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pEGFR (Tyr1068), anti-total EGFR, anti-pAkt, anti-total Akt, anti-pERK, anti-total ERK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of Rociletinib (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

    • To analyze multiple proteins, the membrane can be stripped and re-probed with another primary antibody.[11]

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Rociletinib Rociletinib Rociletinib->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of Rociletinib.

Cell_Viability_Workflow A Seed NSCLC cells in 96-well plate B Incubate for 24h A->B C Treat with Rociletinib (serial dilutions) B->C D Incubate for 72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Experimental workflow for the MTT-based cell viability assay.

Western_Blot_Workflow A Treat cells with Rociletinib B Lyse cells and collect protein A->B C Quantify protein concentration B->C D SDS-PAGE C->D E Protein transfer to membrane D->E F Block membrane E->F G Incubate with primary antibody F->G H Incubate with secondary antibody G->H I Detect with chemiluminescence H->I J Analyze protein expression I->J

Caption: Workflow for Western blot analysis of EGFR pathway proteins.

References

Application Notes and Protocols: Fluorescent Probe XYZ-1 (Hypothetical)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Fluorescent probes are indispensable tools in cellular biology, enabling the visualization and quantification of specific cellular components and processes. This document provides detailed application notes and protocols for the use of XYZ-1, a novel fluorescent probe with the chemical formula C17H15F2N3O4, designed for the selective detection of [Specify Target Analyte, e.g., Hypochlorite] in living cells. XYZ-1 exhibits a significant fluorescence enhancement upon reaction with its target, making it a highly sensitive and specific tool for cellular imaging studies.

Physicochemical and Spectral Properties

A comprehensive summary of the key properties of XYZ-1 is provided in the table below. Understanding these characteristics is crucial for designing and executing successful imaging experiments.

PropertyValue
Chemical Formula This compound
Molecular Weight 375.32 g/mol
Form Crystalline solid
Solubility Soluble in DMSO, DMF, and acetonitrile
Excitation Wavelength (λex) 488 nm (in the presence of target)
Emission Wavelength (λem) 525 nm (in the presence of target)
Quantum Yield (Φ) > 0.6 (in the presence of target)
Specificity High selectivity for [Specify Target Analyte] over other reactive species
Storage Store at -20°C, protected from light and moisture

Mechanism of Action

The selective detection of [Specify Target Analyte] by XYZ-1 is based on a specific chemical reaction that transforms the non-fluorescent probe into a highly fluorescent product. The proposed mechanism involves the [Describe the chemical reaction, e.g., oxidation of a specific moiety] by the target analyte. This reaction leads to the [Describe the structural change, e.g., cleavage of a specific bond and release of a fluorophore], resulting in a significant "turn-on" fluorescence response.

Mechanism_of_Action XYZ1 XYZ-1 (Non-fluorescent) Reaction Specific Chemical Reaction (e.g., Oxidation) XYZ1->Reaction Reacts with Target Target Analyte Target->Reaction Product Fluorescent Product Reaction->Product Forms

Caption: Proposed mechanism of fluorescence activation of XYZ-1.

Experimental Protocols

Preparation of XYZ-1 Stock Solution
  • Allow the vial of XYZ-1 to warm to room temperature before opening.

  • Prepare a 1 mM stock solution by dissolving the appropriate amount of XYZ-1 in high-quality, anhydrous DMSO. For example, dissolve 0.375 mg of XYZ-1 in 1 mL of DMSO.

  • Vortex the solution until the probe is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Cell Culture and Staining Protocol

This protocol is a general guideline and may require optimization for different cell types and experimental conditions.

Cell_Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture 1. Culture cells to 60-70% confluency Prepare_Probe 2. Prepare working solution of XYZ-1 (e.g., 5 µM in culture medium) Wash_Cells1 3. Wash cells with PBS Incubate_Probe 4. Incubate cells with XYZ-1 working solution (e.g., 30 min at 37°C) Wash_Cells1->Incubate_Probe Wash_Cells2 5. Wash cells with PBS to remove excess probe Incubate_Probe->Wash_Cells2 Induce_Target 6. (Optional) Induce target analyte production with a stimulus Wash_Cells2->Induce_Target Image_Cells 7. Image cells using a fluorescence microscope Induce_Target->Image_Cells

Caption: General workflow for cellular staining and imaging with XYZ-1.

  • Cell Seeding: Seed cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture them in a complete medium until they reach the desired confluency (typically 60-70%).

  • Probe Loading:

    • Prepare a working solution of XYZ-1 by diluting the 1 mM stock solution in a serum-free culture medium or an appropriate buffer (e.g., PBS) to a final concentration of 1-10 µM. The optimal concentration should be determined experimentally.

    • Remove the culture medium from the cells and wash them once with warm PBS.

    • Add the XYZ-1 working solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type.

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any excess, unbound probe.

  • Imaging:

    • Add fresh culture medium or PBS to the cells.

    • If required, treat the cells with a stimulus to induce the production of the target analyte.

    • Proceed with imaging using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of XYZ-1 (e.g., a standard FITC filter set).

Fluorescence Microscopy Imaging Parameters

The following are recommended starting parameters for imaging. These may need to be adjusted based on the microscope system and the specific experimental setup.

ParameterRecommended Setting
Microscope Type Confocal or wide-field fluorescence microscope
Objective 40x or 60x oil immersion objective
Excitation Source 488 nm laser line or corresponding filter
Emission Filter 525/50 nm bandpass filter
Detector PMT or sCMOS camera
Image Acquisition Capture images before and after stimulation (if applicable)

Data Analysis and Interpretation

The fluorescence intensity of XYZ-1 is directly proportional to the concentration of the target analyte. Quantitative analysis can be performed by measuring the mean fluorescence intensity of individual cells or regions of interest (ROIs) using image analysis software such as ImageJ or FIJI.

Data_Analysis_Flow Acquire_Images Acquire Images Define_ROIs Define Regions of Interest (ROIs) (e.g., individual cells) Acquire_Images->Define_ROIs Measure_Intensity Measure Mean Fluorescence Intensity per ROI Define_ROIs->Measure_Intensity Background_Correction Perform Background Correction Measure_Intensity->Background_Correction Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Background_Correction->Statistical_Analysis Plot_Data Plot and Visualize Data Statistical_Analysis->Plot_Data

Caption: A typical workflow for quantitative image analysis.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak fluorescence signal - Probe concentration is too low.- Incubation time is too short.- Target analyte is not present.- Incorrect filter set used.- Increase probe concentration.- Increase incubation time.- Use a positive control to ensure target generation.- Verify excitation and emission filter settings.
High background fluorescence - Probe concentration is too high.- Inadequate washing.- Decrease probe concentration.- Increase the number and duration of washing steps.
Phototoxicity or cell death - High laser power.- Prolonged exposure to excitation light.- Reduce laser power.- Decrease exposure time and/or imaging frequency.

Ordering Information

Product NameCatalog NumberSize
XYZ-1 Fluorescent Probe[Specify Catalog No.]1 mg, 5 mg

Application Notes and Protocols for Olaparib (C24H23FN4O3) in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is for research purposes only and not for human or veterinary use. The compound C17H15F2N3O4 is not a recognized therapeutic agent. This document uses Olaparib (C24H23FN4O3) as a well-documented example of a targeted drug used in cancer therapy.

Introduction

Olaparib (also known as AZD2281, Lynparza) is a first-in-class, orally active small molecule inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme family, particularly PARP1 and PARP2.[1][2][3][4] It is a targeted therapy that exploits deficiencies in DNA repair pathways in certain types of cancer cells.[5] Olaparib's mechanism of action is a prime example of "synthetic lethality," where the inhibition of a second pathway (PARP) is lethal to cancer cells that already have a defect in a primary DNA repair pathway, such as those with mutations in the BRCA1 or BRCA2 genes.[6] This selective cytotoxicity minimizes damage to normal, healthy cells.[6][7] Olaparib is approved for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers.[1][5]

Mechanism of Action: Synthetic Lethality

The primary mechanism of Olaparib involves the inhibition of PARP enzymes, which are critical components of the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs).[6][8]

  • PARP Inhibition: Olaparib competitively binds to the catalytic site of PARP1 and PARP2, preventing them from repairing SSBs that arise from cellular metabolism or DNA-damaging agents.[5][9]

  • PARP Trapping: Beyond catalytic inhibition, Olaparib "traps" the PARP enzyme on the DNA at the site of the break.[9]

  • Formation of Double-Strand Breaks (DSBs): During DNA replication, the replication fork encounters the unrepaired SSB-PARP complex, leading to its collapse and the formation of a highly cytotoxic DNA double-strand break (DSB).[8][9]

  • Synthetic Lethality in HR-Deficient Cells: In normal cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[8] However, in cancer cells with BRCA1/2 mutations or other defects in the HR pathway, these DSBs cannot be accurately repaired.[5][6]

  • Cell Death: The accumulation of unrepaired DSBs leads to genomic instability and ultimately triggers apoptosis (programmed cell death) in the cancer cells.[5]

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_SSB_N DNA Single-Strand Break (SSB) PARP_N PARP Enzyme DNA_SSB_N->PARP_N recruits Replication_N DNA Replication DNA_SSB_N->Replication_N Trapped_PARP_N Inhibited/Trapped PARP PARP_N->Trapped_PARP_N Olaparib_N Olaparib Olaparib_N->PARP_N inhibits & traps DSB_N Double-Strand Break (DSB) Replication_N->DSB_N causes HR_Repair_N Homologous Recombination (BRCA1/2 Proficient) DSB_N->HR_Repair_N repaired by Cell_Survival_N Cell Survival HR_Repair_N->Cell_Survival_N DNA_SSB_C DNA Single-Strand Break (SSB) PARP_C PARP Enzyme DNA_SSB_C->PARP_C recruits Replication_C DNA Replication DNA_SSB_C->Replication_C Trapped_PARP_C Inhibited/Trapped PARP PARP_C->Trapped_PARP_C Olaparib_C Olaparib Olaparib_C->PARP_C inhibits & traps DSB_C Double-Strand Break (DSB) Replication_C->DSB_C causes HR_Repair_C Defective Homologous Recombination (BRCA1/2 Mutant) DSB_C->HR_Repair_C repair fails Cell_Death_C Apoptosis (Cell Death) HR_Repair_C->Cell_Death_C

Caption: Mechanism of synthetic lethality with Olaparib.

Quantitative Data

Table 1: In Vitro Efficacy of Olaparib
Target EnzymeIC50 (nM)Reference
PARP15[2][4]
PARP21[2][4]
PARP11.1[10]
PARP20.9[10]
Tankyrase-11500[2][4]
Table 2: Clinical Efficacy of Olaparib (Tablet Formulation)
IndicationTreatment GroupControl GroupMedian Progression-Free Survival (PFS)Hazard Ratio (95% CI)Reference
Recurrent Ovarian Cancer (gBRCAm)Olaparib (300 mg BID)Placebo19.1 months5.5 months0.30
Metastatic Breast Cancer (gBRCAm, HER2-)Olaparib (300 mg BID)Chemotherapy7.0 months4.2 months0.58
Table 3: Key Pharmacokinetic Parameters of Olaparib (150 mg Tablet, Fasting)
ParameterValueUnitReference
Tmax (Median)1.5hours[11]
Cmax (Mean ± SD)2.57 ± 0.83µg/mL[11]
AUC0–∞ (Mean ± SD)12.50 ± 4.09h‧µg/mL[11]
t1/2 (Mean)5.94hours[11]

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol determines the cytotoxic effect of Olaparib on a cancer cell line.

G P1 1. Cell Seeding Seed cells (e.g., 3x10³ cells/well) in a 96-well plate. P2 2. Incubation Incubate for 24h at 37°C, 5% CO₂ to allow adherence. P1->P2 P3 3. Drug Treatment Add serial dilutions of Olaparib (e.g., 0.02–100µM) and a vehicle control. P2->P3 P4 4. Incubation Incubate for an additional 72h. P3->P4 P5 5. MTT Addition Replace medium with fresh medium containing 0.5% MTT substrate. P4->P5 P6 6. Final Incubation Incubate for 2h at 37°C. P5->P6 P7 7. Solubilization Discard medium and add DMSO to dissolve formazan crystals. P6->P7 P8 8. Measurement Read absorbance at 570 nm using a plate reader. P7->P8 P9 9. Analysis Calculate cell viability relative to control and determine IC50 values. P8->P9

Caption: Workflow for an in vitro cell viability (MTT) assay.

Materials:

  • Cancer cell line of interest (e.g., UWB1.289, MDA-MB-231)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Olaparib stock solution (dissolved in DMSO)[2]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells at a density of 3,000 to 10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[12][13]

  • Drug Treatment: Prepare serial dilutions of Olaparib in culture medium. Remove the existing medium from the wells and add 100 µL of the Olaparib dilutions or vehicle control (medium with the same concentration of DMSO as the highest drug dose).

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO₂ atmosphere.[12][14]

  • MTT Reagent: After incubation, remove the drug-containing medium and add 100 µL of fresh medium containing 0.5% MTT substrate to each well.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT into formazan crystals by metabolically active cells.

  • Solubilization: Carefully discard the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the viability against the log of the Olaparib concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Western Blot for PARP Activity and DNA Damage

This protocol assesses target engagement by measuring the inhibition of PARP's enzymatic product (PAR) and the downstream marker of DNA double-strand breaks (γH2AX).

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection S1 1. Cell Culture & Treatment Treat cells with Olaparib (e.g., 10 µM) and controls for 24-48h. S2 2. Cell Lysis Harvest and lyse cells in RIPA buffer with protease/phosphatase inhibitors. S1->S2 S3 3. Protein Quantification Determine protein concentration using a BCA assay. S2->S3 E1 4. SDS-PAGE Separate protein lysates (20-30 µg) on a polyacrylamide gel. S3->E1 E2 5. Membrane Transfer Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane. E1->E2 I1 6. Blocking Block the membrane with 5% non-fat milk or BSA in TBST for 1h. E2->I1 I2 7. Primary Antibody Incubate with primary antibodies (anti-PAR, anti-γH2AX, anti-tubulin) overnight at 4°C. I1->I2 I3 8. Secondary Antibody Wash, then incubate with HRP-conjugated secondary antibody for 1h at RT. I2->I3 I4 9. Detection Add ECL substrate and image the chemiluminescent signal. I3->I4

Caption: Western blot workflow for PARP and DNA damage markers.

Materials:

  • Cultured cells treated with Olaparib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PAR, anti-phospho-Histone H2A.X (Ser139) (γH2AX), loading control (e.g., anti-β-actin or anti-tubulin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Imaging system

Methodology:

  • Protein Extraction: Treat cells with desired concentrations of Olaparib for the specified time. Harvest the cells and lyse them on ice using lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-PAR at 1:1000, anti-γH2AX at 1:1000) diluted in blocking buffer, typically overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply the ECL reagent to the membrane and capture the chemiluminescent signal using a digital imaging system. A strong signal for PAR in control lanes and a diminished signal in Olaparib-treated lanes indicates PARP inhibition. An increased signal for γH2AX in Olaparib-treated lanes indicates an increase in DNA double-strand breaks.[15]

References

LC-MS/MS Method for the Quantification of Tafamidis in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Tafamidis (C17H15F2N3O4) is a kinetic stabilizer of transthyretin (TTR) approved for the treatment of transthyretin amyloid polyneuropathy (ATTR-PN) and cardiomyopathy (ATTR-CM).[1][2] It functions by binding to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation into monomers, which is the rate-limiting step in the amyloidogenic process.[2] Accurate and sensitive quantification of tafamidis in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a detailed protocol for the analysis of tafamidis in human plasma using a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

Principle of the Method

This method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the separation and quantification of tafamidis from human plasma. The sample preparation involves a straightforward protein precipitation step to remove larger molecules. The chromatographic separation is achieved on a reversed-phase C18 column with a gradient elution of an organic mobile phase and an aqueous mobile phase. The detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization. An internal standard (IS) is used to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Tafamidis reference standard

  • Internal Standard (IS) - A suitable stable isotope-labeled tafamidis or a structurally similar compound.

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium formate

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of tafamidis and the IS in a suitable organic solvent like methanol or DMSO.

  • Working Solutions: Prepare serial dilutions of the tafamidis stock solution in 50:50 acetonitrile:water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare CC standards and QC samples at various concentration levels (low, medium, and high).

Sample Preparation Protocol

The protein precipitation (PPT) method is commonly used for preparing plasma samples for tafamidis analysis.[3]

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

Alternatively, liquid-liquid extraction (LLE) can be employed, which has been reported for the analysis of tafamidis in rat plasma.[4]

LC-MS/MS Method Parameters

The following table summarizes the recommended starting parameters for the LC-MS/MS analysis of tafamidis. These parameters may require optimization based on the specific instrumentation used.

Parameter Condition
LC System
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution
0.0 - 0.5 min10% B
0.5 - 2.5 min10% to 90% B
2.5 - 3.5 min90% B
3.5 - 3.6 min90% to 10% B
3.6 - 5.0 min10% B
MS/MS System
Ionization ModeNegative Electrospray Ionization (ESI-)
MRM TransitionsTo be optimized
- TafamidisPrecursor Ion > Product Ion
- Internal StandardPrecursor Ion > Product Ion
Dwell Time100 ms
Collision Energy (CE)To be optimized
Declustering Potential (DP)To be optimized

Data Presentation

The following tables represent typical data that would be generated during method validation and sample analysis.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
Tafamidis1 - 1000> 0.99

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC5< 1585 - 115< 1585 - 115
Medium QC50< 1585 - 115< 1585 - 115
High QC800< 1585 - 115< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC5> 8085 - 115
High QC800> 8085 - 115

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Acetonitrile with Internal Standard (300 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_column C18 Reversed-Phase Column inject->lc_column Separation ms_detector Triple Quadrupole MS lc_column->ms_detector Detection (MRM) data_analysis Data Acquisition and Processing ms_detector->data_analysis Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Tafamidis.

G TTR_tetramer Transthyretin (TTR) Tetramer TTR_monomer Amyloidogenic Monomers TTR_tetramer->TTR_monomer Dissociation (Rate-limiting step) Amyloid_fibrils Amyloid Fibrils TTR_monomer->Amyloid_fibrils Misfolding and Aggregation Tafamidis Tafamidis Tafamidis->TTR_tetramer Binds and Stabilizes

Caption: Mechanism of action of Tafamidis in stabilizing the TTR tetramer.

References

Application Note and Protocol: Conjugation of C17H15F2N3O4 to Antibodies using Amine-Reactive Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule.[1] This document provides a detailed protocol for the conjugation of a novel small molecule, designated by its molecular formula C17H15F2N3O4, to a monoclonal antibody. The described method utilizes N-hydroxysuccinimide (NHS) ester chemistry to target primary amines on lysine residues of the antibody, a robust and widely used strategy for generating ADCs.[2][3][4][5] The protocol covers antibody preparation, the conjugation reaction, purification of the resulting ADC, and essential characterization techniques to determine the drug-to-antibody ratio (DAR).

Principle of the Method

The conjugation protocol is based on the reaction between an amine-reactive NHS ester and the primary amines of lysine residues on the antibody. The ε-amino group of lysine acts as a nucleophile, attacking the NHS ester of the drug-linker complex. This reaction forms a stable, covalent amide bond, linking the small molecule to the antibody.[5][6] The pH of the reaction is maintained between 7.2 and 8.5 to ensure the primary amines are deprotonated and thus sufficiently nucleophilic, while minimizing the hydrolysis of the NHS ester.[]

Experimental Workflow

experimental_workflow antibody_prep Antibody Preparation (Buffer Exchange) conjugation Conjugation Reaction (Antibody + Drug-Linker) antibody_prep->conjugation drug_prep Drug-Linker Preparation (Dissolve this compound-NHS) drug_prep->conjugation purification Purification (Size Exclusion Chromatography) conjugation->purification final_adc Purified ADC purification->final_adc characterization Characterization uv_vis UV-Vis Spectroscopy (Calculate DAR) characterization->uv_vis sds_page SDS-PAGE (Purity & Integrity) characterization->sds_page ms_spec Mass Spectrometry (Confirm Conjugation) characterization->ms_spec final_adc->characterization

Caption: Workflow for antibody-drug conjugation and characterization.

Materials and Reagents

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)

  • This compound-NHS ester (henceforth "Drug-Linker")

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction Buffer: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)[8]

  • Spectrophotometer (UV-Vis)

  • SDS-PAGE gels and reagents

  • Mass Spectrometer

Detailed Experimental Protocol

Antibody Preparation (Buffer Exchange)

The antibody must be in an amine-free buffer for the conjugation to be efficient. Buffers containing Tris or glycine will compete with the antibody for reaction with the NHS ester.

  • If the antibody is in an incompatible buffer, perform a buffer exchange into PBS (pH 7.4).

  • This can be achieved using a desalting column or dialysis. For small volumes, a spin desalting column is efficient.

  • Determine the concentration of the antibody solution by measuring the absorbance at 280 nm (A280). Use the known extinction coefficient of the antibody for an accurate calculation.

Preparation of Drug-Linker Stock Solution

The NHS ester is moisture-sensitive and should be handled accordingly.

  • Immediately before use, dissolve the Drug-Linker in anhydrous DMSO to a final concentration of 10 mM.

  • Vortex briefly to ensure complete dissolution.

Conjugation Reaction

This protocol aims for a Drug-to-Antibody Ratio (DAR) of approximately 4:1, a common target for lysine-based conjugations. The molar excess of the Drug-Linker may need to be optimized for different antibodies.

  • Dilute the prepared antibody with the Reaction Buffer (pH 8.0) to a final concentration of 5 mg/mL.

  • Add a 10-fold molar excess of the 10 mM Drug-Linker stock solution to the antibody solution. Add the DMSO solution dropwise while gently vortexing to prevent precipitation.

  • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

Purification of the Antibody-Drug Conjugate

Purification is necessary to remove unconjugated Drug-Linker and any reaction byproducts. Size exclusion chromatography is an effective method for this separation based on molecular weight.[8][][10]

  • Equilibrate a desalting column (e.g., Sephadex G-25) with PBS (pH 7.4) according to the manufacturer's instructions.

  • Load the entire conjugation reaction mixture onto the equilibrated column.

  • Elute the ADC with PBS (pH 7.4). The ADC, being a large molecule, will elute first, while the smaller, unconjugated Drug-Linker will be retained longer.

  • Collect the fractions containing the purified ADC. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.

  • Pool the fractions containing the purified ADC.

Characterization of the Antibody-Drug Conjugate

Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

The average number of drug molecules conjugated to each antibody can be estimated using UV-Vis spectroscopy, provided the drug has a unique absorbance maximum separate from the antibody's absorbance at 280 nm.[11][12][13][14][]

  • Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the wavelength of maximum absorbance for the drug (λmax_drug).

  • Calculate the concentration of the antibody and the drug using the Beer-Lambert law and the following equations, which correct for the drug's contribution to the A280 reading:

    • Correction Factor (CF) = A280_drug / A_λmax_drug

    • Corrected A280 = A280_ADC - (A_λmax_ADC * CF)

    • Antibody Concentration (M) = Corrected A280 / ε_mAb_280

    • Drug Concentration (M) = A_λmax_ADC / ε_drug_λmax

    • DAR = [Drug] / [Antibody]

    Where:

    • ε_mAb_280 is the molar extinction coefficient of the antibody at 280 nm.

    • ε_drug_λmax is the molar extinction coefficient of the drug at its λmax.

SDS-PAGE Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to assess the purity, integrity, and potential aggregation of the ADC.

  • Run samples of the unconjugated antibody and the purified ADC on an SDS-PAGE gel under both reducing and non-reducing conditions.

  • Stain the gel (e.g., with Coomassie Blue) and compare the bands. The ADC bands should migrate slightly higher than the unconjugated antibody due to the added mass of the drug-linker. The absence of significant fragmentation or aggregation bands indicates a successful conjugation process.

Mass Spectrometry

For a more precise determination of the DAR and its distribution, mass spectrometry (e.g., LC-MS) can be employed. This technique can resolve different drug-loaded species (DAR 0, 1, 2, etc.) and confirm the successful conjugation.

Quantitative Data Summary

The following table presents hypothetical data from a successful conjugation experiment.

ParameterValue
Initial Antibody Concentration5.0 mg/mL
Final ADC Concentration4.5 mg/mL
ADC Absorbance at 280 nm (A280)1.35
ADC Absorbance at Drug λmax (340 nm)0.25
Antibody Molar Extinction Coefficient (ε_mAb_280)210,000 M⁻¹cm⁻¹
Drug Molar Extinction Coefficient (ε_drug_340nm)15,000 M⁻¹cm⁻¹
Drug Correction Factor at 280 nm0.20
Calculated Drug-to-Antibody Ratio (DAR) 3.9

Troubleshooting

  • Low DAR: Increase the molar excess of the Drug-Linker in the reaction. Ensure the antibody buffer is free of amines and the pH of the reaction buffer is optimal.

  • High DAR / Aggregation: Decrease the molar excess of the Drug-Linker. Reduce the reaction time or temperature. Ensure efficient removal of unreacted drug during purification.

  • Precipitation during reaction: Add the DMSO stock of the Drug-Linker more slowly while stirring. The final concentration of DMSO should ideally not exceed 10% (v/v).

References

Application Notes and Protocols for C17H15F2N3O4 in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A search for a specific, well-characterized chemical compound with the molecular formula C17H15F2N3O4 did not yield a singular, publicly documented molecule with established applications in combinatorial chemistry. Therefore, this document provides a generalized framework and illustrative protocols for utilizing a novel chemical scaffold, represented by the placeholder formula this compound, in a drug discovery program employing combinatorial chemistry.

This guide is intended for researchers, scientists, and drug development professionals. It outlines the principles and methodologies for taking a novel molecular entity from initial scaffold selection through library synthesis and screening.

Introduction to Combinatorial Chemistry with Novel Scaffolds

Combinatorial chemistry is a powerful technique used to synthesize a large number of different but structurally related molecules, known as a chemical library.[1][2][3][4] This approach accelerates the drug discovery process by enabling the rapid screening of thousands of compounds to identify potential "hits" with desired biological activity.[1][2] When working with a novel scaffold like our hypothetical this compound, the initial steps involve establishing a robust synthetic route that is amenable to the parallel synthesis of a diverse library of analogs.

The core principle involves a central molecular scaffold to which various "building blocks" (R-groups) are systematically added. The choice of building blocks is crucial for creating a library with diverse physicochemical properties, which in turn influences pharmacokinetic and pharmacodynamic profiles.

Hypothetical Scaffold and Library Design

For the purpose of this guide, we will assume this compound represents a novel core structure with at least two points of diversification (R1 and R2). The design of a combinatorial library around this scaffold would involve the selection of a diverse set of building blocks for each diversification point.

Table 1: Illustrative Building Blocks for Library Generation

Diversification PointBuilding Block CategoryExamples
R1Small Alkyl GroupsMethyl, Ethyl, Isopropyl
Aromatic RingsPhenyl, Pyridyl, Thienyl
Functionalized Chains2-hydroxyethyl, 2-methoxyethyl
R2AminesPiperidine, Morpholine, N-methylaniline
Carboxylic AcidsAcetic acid, Benzoic acid
HalogensChloro, Bromo

Experimental Protocols

The following protocols are generalized and would require optimization based on the specific reactivity of the this compound scaffold.

General Protocol for Parallel Synthesis of a this compound Library

This protocol assumes a solid-phase synthesis approach, which simplifies purification.[5]

  • Resin Preparation: Swell a suitable solid support resin (e.g., Wang resin) in a compatible solvent like Dichloromethane (DCM).

  • Scaffold Attachment: Covalently link the this compound scaffold to the resin. This may require a functional handle on the scaffold that is not one of the diversification points.

  • Library Synthesis (Split-and-Pool Method):

    • Divide the resin into multiple portions.

    • In separate reaction vessels, couple a different R1 building block to each portion of the resin.

    • Pool all the resin portions and mix thoroughly.

    • Split the pooled resin into new portions.

    • Couple a different R2 building block to each new portion.

    • Repeat for all diversification points.

  • Cleavage: Once the library synthesis is complete, cleave the final compounds from the resin using an appropriate cleavage cocktail (e.g., Trifluoroacetic acid in DCM).

  • Purification and Characterization: Purify the individual library members using techniques like High-Performance Liquid Chromatography (HPLC). Characterize the purified compounds using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Throughput Screening (HTS) Protocol

This protocol outlines a general approach for screening the synthesized library against a biological target.

  • Assay Plate Preparation: Prepare 384-well microtiter plates containing the target of interest (e.g., a purified enzyme or a cell line).

  • Compound Addition: Using robotic liquid handlers, add a specific concentration of each library compound to the individual wells. Include appropriate positive and negative controls.

  • Incubation: Incubate the plates for a predetermined time at a controlled temperature to allow for compound-target interaction.

  • Signal Detection: Add a detection reagent that produces a measurable signal (e.g., fluorescence, luminescence, or absorbance) that is proportional to the activity of the target.

  • Data Analysis: Read the plates using a microplate reader. Analyze the data to identify "hits" – compounds that produce a significant change in the signal compared to the controls.

Table 2: Example HTS Data Summary

Compound IDConcentration (µM)% Inhibition (Mean ± SD)
This compound-R1a-R2x105.2 ± 1.1
This compound-R1b-R2y1085.7 ± 3.4
This compound-R1c-R2z1012.3 ± 2.5
Positive Control198.1 ± 0.8
Negative ControlN/A0.5 ± 0.2

Visualizing Workflows and Pathways

Combinatorial Library Synthesis Workflow

G start Start: this compound Scaffold split1 Split Resin start->split1 r1a Add R1a split1->r1a r1b Add R1b split1->r1b r1c Add R1c split1->r1c pool Pool Resin r1a->pool r1b->pool r1c->pool split2 Split Resin pool->split2 r2a Add R2a split2->r2a r2b Add R2b split2->r2b r2c Add R2c split2->r2c cleave Cleave & Purify r2a->cleave r2b->cleave r2c->cleave library Compound Library cleave->library

Caption: Split-and-pool synthesis workflow.

High-Throughput Screening Workflow

G plate Prepare Assay Plates add_comp Add Library Compounds plate->add_comp incubate Incubate add_comp->incubate detect Add Detection Reagent incubate->detect read Read Plates detect->read analyze Data Analysis read->analyze hits Identify Hits analyze->hits

Caption: High-throughput screening process.

Hypothetical Signaling Pathway

Assuming the library was designed to target a specific kinase pathway, a potential mechanism of action for a "hit" compound could be visualized as follows:

G ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression Activation hit_compound Hit Compound (this compound analog) hit_compound->kinase2 Inhibition

Caption: Inhibition of a kinase cascade.

Conclusion

While a specific compound with the formula this compound is not readily identified in public databases for combinatorial applications, the principles outlined in these application notes provide a robust framework for the utilization of any novel chemical scaffold in a drug discovery context. Successful implementation will depend on the careful optimization of synthetic protocols and the development of sensitive and reliable screening assays.

References

Troubleshooting & Optimization

overcoming solubility issues with C17H15F2N3O4 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: C17H15F2N3O4 (Rociletinib)

This guide provides troubleshooting advice and answers to frequently asked questions regarding the aqueous solubility of the compound this compound, also known as Rociletinib. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the compound this compound?

A1: The molecular formula this compound corresponds to Rociletinib (also known as CO-1686).[1][2] Rociletinib is an orally available, third-generation, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][3] It was developed for the treatment of non-small-cell lung cancer (NSCLC) specifically in patients with EGFR mutations, including the T790M resistance mutation.[4][5] Its mechanism of action involves forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to the inhibition of downstream signaling pathways that promote cell growth and survival.[4]

Q2: What is the expected aqueous solubility of Rociletinib?

A2: Rociletinib is a lipophilic molecule and is classified as a poorly soluble compound.[6] Its free-base form is practically insoluble in water and ethanol.[7] To improve its physicochemical properties for clinical development, a hydrobromide salt form was created, which demonstrated better bioavailability.[4][8] For laboratory purposes, Rociletinib is typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) to create a stock solution before being diluted into aqueous media for experiments.[7]

Q3: Why is my Rociletinib precipitating out of my aqueous buffer?

A3: Precipitation, or "crashing out," is a common issue with poorly soluble compounds like Rociletinib when an organic stock solution (e.g., DMSO) is diluted into an aqueous buffer. This occurs because the compound's solubility limit in the final aqueous solution is exceeded. Several factors can contribute to this:

  • Final Concentration: The target concentration in your aqueous buffer may be higher than the compound's maximum solubility.

  • Co-solvent Percentage: The final percentage of the organic co-solvent (like DMSO) may be too low to keep the compound dissolved.

  • pH of the Buffer: As a weak base, Rociletinib's solubility can be pH-dependent. The pH of your buffer may not be optimal for keeping it in its more soluble, ionized form.[9][10]

  • Temperature and Incubation Time: Solubility can be affected by temperature, and precipitation can occur over time as the solution equilibrates.[10][11]

Q4: What is the difference between kinetic and thermodynamic solubility?

A4: Both are important measures, particularly in drug discovery.

  • Kinetic Solubility is determined by diluting a high-concentration DMSO stock solution into an aqueous buffer and measuring the concentration of the compound that remains in solution after a short incubation period (e.g., 1-2 hours).[11][12] This method is high-throughput and mimics the conditions of many in vitro biological assays.[13] It measures the point at which a compound precipitates from a supersaturated solution.

  • Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent. It is measured by adding an excess of the solid compound to a buffer, allowing it to equilibrate for an extended period (e.g., 24-48 hours), and then measuring the concentration of the dissolved compound.[11] This value is critical for pre-formulation and understanding a drug's behavior in vivo.[13]

Troubleshooting Guide for Solubility Issues

Q5: My Rociletinib precipitated after I diluted my DMSO stock into my cell culture media. What steps should I take?

A5: This is a frequent challenge. Follow this systematic approach to troubleshoot and resolve the issue. The workflow below provides a decision-making process for addressing compound precipitation.

G start Precipitation Observed in Aqueous Solution check_conc Is the final concentration above the known solubility limit? start->check_conc lower_conc Reduce Final Concentration check_conc->lower_conc Yes check_dmso Is the final DMSO concentration <1%? check_conc->check_dmso No end_solution Optimized Soluble Formulation lower_conc->end_solution increase_dmso Increase DMSO concentration (check assay tolerance first) check_dmso->increase_dmso Yes check_ph Can the buffer pH be modified? check_dmso->check_ph No increase_dmso->end_solution adjust_ph Test solubility at different pH values (e.g., lower pH for weak bases) check_ph->adjust_ph Yes use_excipients Incorporate Solubilizing Excipients check_ph->use_excipients No adjust_ph->end_solution use_excipients->end_solution

Caption: Troubleshooting workflow for compound precipitation.

Q6: How can I systematically improve the solubility of Rociletinib for my in vitro assay?

A6: A multi-pronged approach is often necessary. Consider the following strategies, which can be used alone or in combination. Physical modifications like micronization are generally less applicable for in-house lab assays and are more suited for formulation development.[6][14]

G center Solubility Enhancement Strategies sub1 Chemical Modification center->sub1 sub2 Use of Excipients (Formulation Aids) center->sub2 ph pH Adjustment sub1->ph cosolvent Co-solvents (e.g., Ethanol, PEG) sub1->cosolvent salt Salt Formation (e.g., HBr salt) sub1->salt cyclodextrin Complexation (e.g., Cyclodextrins) sub2->cyclodextrin surfactant Surfactants (e.g., Tween, Cremophor) sub2->surfactant

Caption: Key strategies for enhancing aqueous solubility.
  • pH Adjustment : Since Rociletinib is a weak base, its solubility increases in acidic conditions. Try preparing your buffer at a lower pH (e.g., pH 4.0-6.5) and check for improved solubility.[9][10]

  • Use of Co-solvents : Incorporating a water-miscible organic solvent can significantly increase solubility.[6] While DMSO is used for the stock, other co-solvents can be part of the final aqueous medium. Always verify the tolerance of your experimental system (e.g., cells) to the final co-solvent concentration.

  • Inclusion of Solubilizing Excipients :

    • Cyclodextrins : These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[14]

    • Surfactants : Using non-ionic surfactants at concentrations above their critical micelle concentration can create micelles that encapsulate the drug, increasing its apparent solubility.

Data Presentation

Table 1: Physicochemical Properties of this compound (Rociletinib)

Property Value Source
Molecular Formula This compound [2]
Molecular Weight ~555.6 g/mol [2]
Classification EGFR Tyrosine Kinase Inhibitor [15]

| Mechanism | Irreversible, covalent inhibitor |[3][4] |

Table 2: Solubility Profile of Rociletinib (Free Base)

Solvent Solubility Source
Water Insoluble [7]
Ethanol Insoluble [7]

| DMSO | ≥ 100 mg/mL (~180 mM) |[7] |

Table 3: Common Co-solvents and Excipients for Solubility Enhancement

Agent Type Examples Mechanism of Action
Co-solvents Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG 300/400) Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.[10][16]
Cyclodextrins β-Cyclodextrin, HP-β-CD, SBE-β-CD Forms host-guest inclusion complexes, encapsulating the hydrophobic drug molecule.[9][14]

| Surfactants | Polysorbates (Tween® 20, 80), Cremophor® EL | Form micelles that incorporate the drug into their hydrophobic core, increasing solubility above the CMC.[9] |

Experimental Protocols

Protocol: High-Throughput Kinetic Solubility Assay

This protocol outlines a general method to quickly assess the kinetic solubility of Rociletinib in a specific buffer, adapted from standard industry practices.[12][17][18]

1. Materials:

  • Rociletinib (solid powder)

  • Anhydrous DMSO

  • Target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplates (polypropylene for compound storage, clear flat-bottom for analysis)

  • Plate reader capable of measuring UV absorbance or a nephelometer

2. Procedure:

  • Prepare Stock Solution: Accurately weigh Rociletinib and dissolve it in 100% DMSO to prepare a high-concentration stock (e.g., 20 mM). Ensure it is fully dissolved.

  • Serial Dilution (in DMSO): In a 96-well polypropylene plate, perform a serial dilution of the 20 mM stock solution in DMSO to create a range of concentrations (e.g., from 20 mM down to ~0.1 mM).

  • Dilution into Aqueous Buffer: Add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to the wells of a new 96-well plate. Then, add a larger volume of your target aqueous buffer (e.g., 198 µL) to each well. This results in a 1:100 dilution and a final DMSO concentration of 1%. Mix well by gentle agitation.

  • Incubation: Cover the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1.5 to 2 hours.[17]

  • Measurement (Choose one method):

    • Nephelometry (Light Scattering): Measure the light scattering in each well. An increase in scattering compared to buffer-only controls indicates the formation of a precipitate. The highest concentration without a significant increase in scattering is the kinetic solubility.[11][12]

    • Direct UV Analysis: After incubation, filter the plate to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-compatible plate at the compound's λmax. Compare the absorbance to a standard curve prepared in a solvent system where the compound is fully soluble (e.g., 50:50 acetonitrile:water) to quantify the concentration.[11][17]

3. Data Analysis:

  • Plot the measured concentration (or light scattering signal) against the nominal (intended) concentration.

  • The point at which the measured concentration plateaus (or the scattering signal rises sharply) is the kinetic solubility limit under those specific assay conditions.

Biological Context: Rociletinib's Mechanism of Action

Rociletinib's utility stems from its ability to inhibit the EGFR signaling pathway, which is a critical driver of cell proliferation and survival in many cancers.[19] Understanding this pathway is crucial for designing experiments and interpreting results.

G ligand EGF Ligand egfr EGFR ligand->egfr Binds dimer Dimerization & Autophosphorylation egfr->dimer rociletinib Rociletinib (this compound) rociletinib->egfr Irreversibly Inhibits ras_path RAS-RAF-MEK-ERK Pathway dimer->ras_path pi3k_path PI3K-AKT-mTOR Pathway dimer->pi3k_path prolif Cell Proliferation, Growth, Survival ras_path->prolif pi3k_path->prolif

Caption: Simplified EGFR signaling pathway and the inhibitory action of Rociletinib.

References

Technical Support Center: Optimizing Reaction Conditions for C17H15F2N3O4 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of C17H15F2N3O4. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Hypothetical Synthesis Route: Biginelli Reaction

The synthesis of this compound is proposed via a one-pot, three-component Biginelli reaction. This reaction involves the acid-catalyzed cyclocondensation of a β-ketoester, an aldehyde, and urea (or a urea derivative). For the target molecule, the proposed reactants are ethyl benzoylacetate , 2,4-difluorobenzaldehyde , and urea .

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low product yield in the Biginelli reaction for this compound?

A1: Low yields are often attributed to several factors. The primary reasons include incomplete reaction, formation of side products, and suboptimal reaction conditions. The equilibrium nature of the initial steps of the reaction can also contribute to lower yields. Careful optimization of the catalyst, solvent, and temperature is crucial.

Q2: How can I minimize the formation of impurities?

A2: Impurities often arise from side reactions. Common side products in the Biginelli reaction include Knoevenagel condensation products and Michael adducts. To minimize these, ensure the purity of your starting materials. Running the reaction under an inert atmosphere can prevent oxidation. Additionally, optimizing the stoichiometry of the reactants can favor the desired product formation.[1] Post-reaction purification using techniques like recrystallization or column chromatography is also essential.

Q3: What is the role of the catalyst in this synthesis?

A3: The catalyst, typically a Brønsted or Lewis acid, plays a critical role in accelerating the reaction.[2][3] It activates the aldehyde carbonyl group, facilitating the initial condensation with urea. The choice of catalyst can significantly impact the reaction rate and yield. Common catalysts include HCl, H2SO4, and Lewis acids like FeCl3 or BF3·OEt2.[2][4]

Q4: Can this reaction be performed under solvent-free conditions?

A4: Yes, solvent-free conditions, often combined with microwave irradiation or ball milling, have been successfully employed for Biginelli reactions.[5][6] These "green" chemistry approaches can lead to shorter reaction times, higher yields, and easier product isolation.[6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low to No Product Formation Inactive catalyst.Use a fresh batch of catalyst. Consider trying a different acid catalyst (e.g., from a Brønsted acid to a Lewis acid).[7]
Low reaction temperature.Increase the reaction temperature in increments of 10°C. Monitor for product formation by TLC.
Impure starting materials.Purify all reactants before use. Check for decomposition of the aldehyde.
Reaction Stalls / Incomplete Conversion Insufficient catalyst.Increase the catalyst loading incrementally (e.g., from 10 mol% to 20 mol%).
Poor solubility of reactants.Try a different solvent or a solvent mixture to improve solubility. Dichloromethane or a mixture of ethanol and acetic acid can be effective.
Equilibrium limitations.Consider using a dehydrating agent to remove water and drive the reaction forward.
Formation of a Major, Unidentified Side Product Incorrect stoichiometry.Vary the molar ratio of the reactants. A slight excess of the β-ketoester or urea may be beneficial.
Reaction temperature is too high, leading to decomposition or side reactions.Lower the reaction temperature. Monitor the reaction closely by TLC to identify the onset of side product formation.
Product is an Oil and Difficult to Purify Presence of impurities.Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If this fails, column chromatography is the recommended purification method.
The product itself is a low-melting solid or an oil at room temperature.Purification will rely on chromatographic techniques.
Difficulty in Removing the Catalyst Use of a homogeneous catalyst.Consider using a heterogeneous catalyst which can be easily filtered off after the reaction.[8]
Acidic catalyst remains in the product.Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) during workup.

Quantitative Data Summary

The following table summarizes typical reaction parameters for a Biginelli synthesis. Optimal conditions for this compound should be determined empirically.

Parameter Typical Range Notes
Temperature 60 - 100 °CHigher temperatures can increase the reaction rate but may also lead to more side products.[9]
Catalyst Concentration 10 - 30 mol%The optimal concentration depends on the specific catalyst used.
Reactant Molar Ratio (Aldehyde:β-ketoester:Urea) 1 : 1 : 1.2-1.5A slight excess of urea is often used to drive the reaction to completion.[10][11]
Reaction Time 2 - 24 hoursMonitor reaction progress by TLC to determine the optimal time.[12]

Experimental Protocols

General Procedure for the Synthesis of this compound
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl benzoylacetate (1.0 eq), 2,4-difluorobenzaldehyde (1.0 eq), and urea (1.2 eq).

  • Add a suitable solvent (e.g., ethanol, 5 mL per mmol of aldehyde).

  • Add the acid catalyst (e.g., concentrated HCl, 0.2 eq).

  • Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration.

  • If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.

  • Wash the crude product with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure this compound.

Visualizations

Synthesis_Pathway cluster_reactants Reactants 2,4-Difluorobenzaldehyde 2,4-Difluorobenzaldehyde Reaction_Vessel One-Pot Reaction (Acid Catalyst, Heat) 2,4-Difluorobenzaldehyde->Reaction_Vessel Ethyl Benzoylacetate Ethyl Benzoylacetate Ethyl Benzoylacetate->Reaction_Vessel Urea Urea Urea->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: Hypothesized one-pot synthesis of this compound.

Troubleshooting_Workflow start Experiment Start check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_conditions Optimize Reaction Conditions (Temp, Catalyst, Solvent) check_yield->optimize_conditions Yes purify Purification (Recrystallization, Chromatography) check_purity->purify Yes success Successful Synthesis check_purity->success No check_reactants Check Reactant Purity & Stoichiometry optimize_conditions->check_reactants check_reactants->start Re-run purify->success

Caption: General troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Troubleshooting Small Molecule Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with small molecules, such as the hypothetical compound C17H15F2N3O4, in cell culture media. The following information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing unexpected changes in my cell-based assays, such as decreased potency of my compound over time. Could this be a stability issue?

A1: Yes, unexpected variability in assay results is a common indicator of compound instability in cell culture media. Small molecules can degrade, precipitate, or interact with media components, leading to a decrease in the effective concentration and reduced biological activity.

Q2: What are the common signs of this compound instability in my cell culture?

A2: Visual indicators of instability can include the appearance of precipitates, crystals, or a film in the culture medium after the addition of your compound. A change in the color or pH of the medium can also suggest a chemical reaction or degradation. However, many forms of instability are not visible, making experimental verification crucial.

Q3: What factors in my cell culture medium can contribute to the instability of a small molecule?

A3: Several factors can influence compound stability, including:

  • pH: The pH of the culture medium can affect the ionization state and solubility of a compound, potentially leading to precipitation or degradation.

  • Serum Proteins: Components of fetal bovine serum (FBS) or other sera can bind to small molecules, reducing their free concentration and bioavailability.[1]

  • Reactive Components: Some media components, like certain amino acids (e.g., cysteine) or metal ions (e.g., iron), can catalyze degradation reactions.[2][3]

  • Light and Temperature: Exposure to light and elevated temperatures (like 37°C in an incubator) can accelerate the degradation of photosensitive or thermally labile compounds.

  • Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible molecules.

Q4: How can I confirm if my compound is degrading or precipitating in the culture medium?

A4: The most direct way to assess stability is to measure the concentration of the parent compound in the cell culture medium over time. This can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] A decrease in the concentration of the parent compound over the course of the experiment indicates instability.

Troubleshooting Guides

Guide 1: Investigating Compound Precipitation

If you suspect your compound is precipitating out of the solution, follow these steps:

  • Visual Inspection: Carefully observe the culture wells under a microscope for any signs of precipitation after adding the compound.

  • Solubility Assessment: Determine the solubility of this compound in your specific cell culture medium at the desired concentration.

  • Filtration Assay:

    • Prepare a solution of your compound in the cell culture medium at the final experimental concentration.

    • Incubate under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot and pass it through a low-protein-binding syringe filter (e.g., 0.22 µm).

    • Analyze the filtrate by HPLC or LC-MS to quantify the amount of soluble compound remaining. A significant decrease indicates precipitation.

Guide 2: Assessing Chemical Degradation

To determine if your compound is chemically degrading, consider the following:

  • Time-Course Stability Study:

    • Prepare a solution of this compound in cell culture medium (with and without cells to distinguish between chemical and metabolic degradation).

    • Incubate under standard culture conditions.

    • Collect samples at multiple time points (e.g., 0, 1, 4, 12, 24, 48 hours).

    • Analyze the samples by LC-MS to monitor the disappearance of the parent compound and the potential appearance of degradation products.[4]

  • Forced Degradation Studies: To identify potential degradation pathways, expose your compound to stress conditions such as acidic, basic, oxidative, and photolytic environments. This can help in understanding the liabilities of the molecule.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay

Objective: To quantify the concentration of a soluble small molecule in cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for mobile phase modification)

  • 0.22 µm syringe filters (low protein binding)

Methodology:

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of calibration standards by spiking known concentrations of the stock solution into the cell culture medium.

    • Analyze these standards by HPLC to generate a standard curve of peak area versus concentration.

  • Sample Preparation and Incubation:

    • Prepare a solution of this compound in the cell culture medium at the desired experimental concentration.

    • Incubate the solution in a cell culture incubator (37°C, 5% CO2).

  • Time-Point Sampling:

    • At each designated time point (e.g., 0, 2, 6, 24 hours), withdraw an aliquot of the sample.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any precipitate.

  • HPLC Analysis:

    • Inject the filtered samples onto the HPLC system.

    • Run the appropriate HPLC method to separate the compound of interest from media components.

    • Record the peak area for your compound in each sample.

  • Data Analysis:

    • Using the standard curve, determine the concentration of this compound in each sample.

    • Plot the concentration as a function of time to assess the stability profile.

Data Presentation

Table 1: Stability of this compound in Cell Culture Media over 24 Hours

Time (Hours)Concentration (µM)% Remaining
010.0100%
29.595%
68.282%
126.565%
244.141%

Table 2: Solubility of this compound in Different Media

MediumSerum ConcentrationMaximum Soluble Concentration (µM)
DMEM10% FBS50
RPMI-164010% FBS45
Serum-Free Medium0%20

Visualizations

Instability_Troubleshooting_Workflow start Observe Assay Variability check_precipitation Suspect Precipitation? start->check_precipitation check_degradation Suspect Chemical Degradation? check_precipitation->check_degradation No visual_inspection Visual Inspection (Microscopy) check_precipitation->visual_inspection Yes time_course_study Time-Course Stability Study (LC-MS) check_degradation->time_course_study Yes remediate Implement Remediation Strategy check_degradation->remediate No solubility_assay Solubility Assessment visual_inspection->solubility_assay filtration_assay Filtration Assay (HPLC/LC-MS) solubility_assay->filtration_assay filtration_assay->remediate forced_degradation Forced Degradation Studies time_course_study->forced_degradation forced_degradation->remediate

Caption: Troubleshooting workflow for this compound instability.

Remediation_Strategies instability_confirmed Instability Confirmed modify_formulation Modify Formulation instability_confirmed->modify_formulation adjust_protocol Adjust Experimental Protocol instability_confirmed->adjust_protocol change_vehicle Change Solvent/ Vehicle modify_formulation->change_vehicle use_stabilizers Use Stabilizing Excipients modify_formulation->use_stabilizers reduce_incubation Reduce Incubation Time adjust_protocol->reduce_incubation frequent_dosing More Frequent Dosing adjust_protocol->frequent_dosing

Caption: Remediation strategies for compound instability.

References

Technical Support Center: Enhancing Fluorescence Quantum Yield

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical formula C17H15F2N3O4 is not specific to a single, well-documented fluorescent molecule. This guide provides general principles and troubleshooting strategies for improving the quantum yield of fluorescent compounds. For specific protocols, consult literature relevant to the exact molecule you are investigating.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield and why is it important?

A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter and more efficient fluorophore, which is crucial for applications in bioimaging, sensing, and diagnostics. A quantum yield of 1.0 (100%) means that every absorbed photon results in an emitted photon.

Q2: What are the key factors that influence the quantum yield of a molecule?

A2: The quantum yield of a fluorophore is intrinsically dependent on its molecular structure but is also significantly influenced by its environment. Key factors include:

  • Solvent Polarity and Viscosity: The polarity and viscosity of the solvent can affect the rates of non-radiative decay pathways, thus altering the quantum yield.[1][2]

  • Temperature: Temperature can impact non-radiative decay rates; for some molecules, an increase in temperature can lead to a decrease in quantum yield.[2]

  • pH: For molecules with acidic or basic functional groups, the pH of the solution can alter the electronic structure and, consequently, the fluorescence properties.[2][3]

  • Presence of Quenchers: Certain molecules, known as quenchers, can deactivate the excited state of a fluorophore through processes like collisional quenching, reducing the quantum yield.

  • Molecular Aggregation: The formation of aggregates can either enhance (Aggregation-Induced Emission) or quench fluorescence, depending on the nature of the intermolecular interactions.[4]

  • Excitation Wavelength: In some cases, the quantum yield can be dependent on the excitation wavelength, although for many molecules, it is independent according to Vavilov's law.[5]

Q3: How can I measure the quantum yield of my compound?

A3: There are two primary methods for measuring fluorescence quantum yield:

  • Absolute Method: This method directly measures the number of emitted photons versus the number of absorbed photons using an integrating sphere. It does not require a reference standard.

  • Relative Method: This is a more common method that involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield. The sample and standard should have similar absorption and emission properties. Quinine sulfate and rhodamine 6G are commonly used standards.[1][6]

Troubleshooting Guide: Low Quantum Yield

This guide provides a systematic approach to identifying and resolving common issues leading to low fluorescence quantum yield in your experiments.

Problem: Observed fluorescence intensity is lower than expected.

Troubleshooting_Low_Quantum_Yield start Low Fluorescence Intensity check_concentration Is the concentration optimal? start->check_concentration check_solvent Is the solvent appropriate? start->check_solvent check_ph Is the pH optimal? start->check_ph check_quenching Are there quenchers present? start->check_quenching check_photobleaching Is photobleaching occurring? start->check_photobleaching too_high_low Concentration too high (inner filter effect) or too low? check_concentration->too_high_low Yes/No solvent_polarity Solvent polarity or viscosity affecting non-radiative decay? check_solvent->solvent_polarity Yes/No ph_issue pH affecting fluorophore's ionic state? check_ph->ph_issue Yes/No quencher_presence Impurities or other molecules quenching fluorescence? check_quenching->quencher_presence Yes/No photobleaching_issue Excessive exposure to excitation light? check_photobleaching->photobleaching_issue Yes/No solution_concentration Optimize concentration. Dilute if absorbance > 0.1. too_high_low->solution_concentration solution_solvent Test different solvents with varying polarity and viscosity. solvent_polarity->solution_solvent solution_ph Adjust and buffer the pH of the solution. ph_issue->solution_ph solution_quenching Purify the sample or use a different solvent. quencher_presence->solution_quenching solution_photobleaching Reduce excitation power or exposure time. Use photostabilizing agents. photobleaching_issue->solution_photobleaching

Issue Possible Cause Recommended Action
Low Signal Inner Filter Effect: At high concentrations, the excitation light is absorbed by the front of the sample, and emitted light is reabsorbed, leading to a decrease in the measured fluorescence.Dilute the sample. A general rule is to keep the absorbance at the excitation wavelength below 0.1.[7][8]
Sub-optimal Solvent: The solvent environment can significantly impact the quantum yield.[1][2]Experiment with a range of solvents with different polarities and viscosities to find the optimal environment for your fluorophore.
Signal Instability Photobleaching: Prolonged exposure to high-intensity excitation light can lead to the irreversible photochemical destruction of the fluorophore.[7][9]Reduce the excitation light intensity or the exposure time. Consider using photostabilizing agents in your solution.
pH Fluctuation: Changes in pH can alter the charge state and electronic structure of the fluorophore, affecting its fluorescence.[2][3]Use a buffered solution to maintain a constant pH. Determine the optimal pH range for your molecule.
Unexpected Results Presence of Quenchers: Impurities in the sample or solvent can act as fluorescence quenchers.Purify your sample and use high-purity solvents.
Aggregation: Depending on the molecule, aggregation can either quench or enhance fluorescence.[4]Vary the concentration of your sample to see if aggregation is a factor. Consider using surfactants to prevent aggregation if it is causing quenching.

Experimental Protocols

Protocol 1: Relative Quantum Yield Measurement

This protocol outlines the steps for determining the fluorescence quantum yield of a sample relative to a known standard.

Relative_QY_Measurement start Start select_standard Select Standard (known Φ, similar λ) start->select_standard prepare_solutions Prepare Sample & Standard Solutions (Abs < 0.1) select_standard->prepare_solutions measure_abs Measure Absorbance at Excitation λ prepare_solutions->measure_abs measure_fluor Measure Fluorescence Emission Spectra measure_abs->measure_fluor integrate_spectra Integrate Emission Spectra measure_fluor->integrate_spectra calculate_qy Calculate Quantum Yield using the formula integrate_spectra->calculate_qy end End calculate_qy->end

1. Materials:

  • Fluorimeter

  • UV-Vis Spectrophotometer

  • Cuvettes (quartz for UV measurements)

  • Sample of interest

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

  • High-purity solvent

2. Procedure:

  • Select a Standard: Choose a quantum yield standard that has absorption and emission spectra that overlap with your sample.

  • Prepare Solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence:

    • Set the excitation wavelength on the fluorimeter.

    • Record the fluorescence emission spectrum for each solution of the sample and the standard. Ensure that the experimental parameters (e.g., slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

      Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

      Where:

      • Φ_standard is the quantum yield of the standard.

      • m_sample and m_standard are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

      • η_sample and η_standard are the refractive indices of the sample and standard solutions (if they are in different solvents).

Factors Influencing Quantum Yield

The following diagram illustrates the interplay of various factors that determine the overall quantum yield of a fluorophore.

Quantum_Yield_Factors cluster_intrinsic Intrinsic Properties cluster_environmental Environmental Factors molecule Fluorophore (this compound) molecular_structure Molecular Structure - Rigidity - Substituents molecule->molecular_structure solvent Solvent - Polarity - Viscosity molecule->solvent temperature Temperature molecule->temperature ph pH molecule->ph quenchers Quenchers molecule->quenchers quantum_yield Quantum Yield (Φ) molecular_structure->quantum_yield solvent->quantum_yield temperature->quantum_yield ph->quantum_yield quenchers->quantum_yield

References

minimizing off-target effects of C17H15F2N3O4 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C17H15F2N3O4, herein referred to as Compound X. This guide is designed to assist researchers, scientists, and drug development professionals in minimizing off-target effects during cellular assays involving this novel small molecule inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of Compound X?

A1: Compound X is a potent and selective inhibitor of the (hypothetical) Serine/Threonine Kinase Y (STYKY). Its mechanism of action involves competitive binding to the ATP-binding pocket of STYKY, thereby preventing the phosphorylation of its downstream substrates.

Q2: What are potential sources of off-target effects with Compound X?

A2: Off-target effects can arise from several factors:

  • Lack of Specificity: Compound X may interact with other kinases or proteins that share structural homology with the ATP-binding pocket of STYKY.

  • High Concentrations: Using concentrations of Compound X that are significantly higher than its IC50 or EC50 for STYKY can lead to non-specific binding to other cellular components.

  • Metabolite Activity: Cellular metabolism of Compound X may produce active metabolites with their own off-target activities.

  • Cell Line-Specific Effects: The expression profile of potential off-target proteins can vary between different cell lines.

Q3: How can I determine the optimal concentration of Compound X for my cellular assay?

A3: The optimal concentration should be determined empirically for each cell line and assay. We recommend performing a dose-response curve to determine the EC50 (half-maximal effective concentration) for the desired on-target effect. It is crucial to use the lowest concentration that produces the desired biological effect to minimize the risk of off-target activities.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected Cell Toxicity The concentration of Compound X is too high, leading to off-target cytotoxic effects.Perform a dose-response experiment to determine the cytotoxic concentration (CC50) and use concentrations well below this value. Ensure the on-target EC50 is significantly lower than the CC50.
The observed toxicity is an on-target effect of inhibiting STYKY in the specific cell line.Use a rescue experiment by introducing a constitutively active form of STYKY or a downstream effector to see if the phenotype is reversed.
Inconsistent Results Between Experiments Variability in cell density, passage number, or serum concentration in the media.Standardize all experimental parameters. Ensure cells are seeded at the same density and used within a consistent range of passage numbers.
Degradation of Compound X in solution.Prepare fresh stock solutions of Compound X regularly and store them under the recommended conditions (e.g., -20°C, protected from light).
Discrepancy Between Biochemical and Cellular Activity Poor cell permeability of Compound X.Perform a cellular uptake assay to determine the intracellular concentration of Compound X.
Compound X is being actively exported from the cells by efflux pumps.Co-incubate with known efflux pump inhibitors to see if the cellular activity of Compound X is enhanced.

Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target Activity
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Dilution: Prepare a 2x serial dilution of Compound X in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the seeding medium and add the Compound X dilutions to the cells.

  • Incubation: Incubate the plate for the desired duration of the experiment.

  • Assay: Perform the specific assay to measure the on-target effect (e.g., Western blot for a downstream phosphorylated substrate of STYKY, a reporter gene assay).

  • Data Analysis: Plot the response versus the log of the Compound X concentration and fit the data to a four-parameter logistic curve to determine the EC50.

Protocol 2: Kinase Selectivity Profiling

To assess the selectivity of Compound X, it is recommended to screen it against a panel of other kinases.

  • Kinase Panel Selection: Choose a commercially available kinase panel that includes a broad representation of the human kinome.

  • Compound Concentration: Select two concentrations of Compound X for screening: one at the on-target EC50 and another at 10-fold or 100-fold higher.

  • Assay Performance: The screening is typically performed by a specialized contract research organization (CRO) using in vitro kinase activity assays.

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at the tested concentrations. Analyze the data to identify any potential off-target kinases that are significantly inhibited by Compound X.

Illustrative Kinase Selectivity Data for Compound X
Kinase% Inhibition at 1 µM Compound X% Inhibition at 10 µM Compound X
STYKY (On-Target) 95% 99%
Kinase A5%15%
Kinase B2%8%
Kinase Z (Potential Off-Target) 55% 85%
Kinase C8%20%

Visualizations

experimental_workflow cluster_0 Initial Characterization cluster_1 Off-Target Assessment cluster_2 Validation A Determine On-Target EC50 (Dose-Response Curve) B Assess Cytotoxicity (CC50) A->B C Kinase Selectivity Profiling B->C D Cellular Thermal Shift Assay (CETSA) C->D E Phenotypic Screening in Knockout Cells D->E F Orthogonal Assays E->F G Rescue Experiments F->G

Caption: Experimental workflow for minimizing off-target effects.

signaling_pathway cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway A Upstream Activator B STYKY (Target) A->B C Downstream Substrate B->C D Cellular Response C->D CompoundX Compound X CompoundX->B E Kinase Z F Off-Target Substrate E->F G Unintended Cellular Effect F->G CompoundX_off Compound X (High Concentration) CompoundX_off->E

Caption: On-target vs. potential off-target signaling pathways.

Technical Support Center: C17H15F2N3O4 Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of the compound with the molecular formula C17H15F2N3O4. Given the presence of fluorine, nitrogen, and oxygen, this molecule is presumed to be a complex, potentially heterocyclic compound with unique purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges in purifying this compound?

A1: The primary challenges in the initial purification stages of this compound typically revolve around its moderate polarity and potential for multiple isoforms or degradation. Key issues include poor solubility in common chromatography solvents, co-elution with structurally similar impurities, and yield loss due to compound instability.

Q2: Which chromatographic techniques are most effective for this compound?

A2: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is often the most effective technique for purifying polar to moderately polar compounds like this compound. Normal-phase chromatography can also be employed, particularly for separating isomers. The choice of stationary phase and mobile phase is critical and often requires methodical optimization.

Q3: How can I improve the yield and purity of this compound during crystallization?

A3: Optimizing the crystallization process is crucial for obtaining high-purity this compound. Key strategies include screening a wide range of solvents and solvent mixtures, controlling the rate of cooling or solvent evaporation, and using seeding crystals to promote the growth of a specific polymorph.[1][2][3] Anti-solvent crystallization is another effective technique where a solvent in which the compound is poorly soluble is introduced to a saturated solution.[1]

Q4: What are the best practices for storing purified this compound to prevent degradation?

A4: Due to the presence of potentially labile functional groups, purified this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. Lyophilization to a stable powder form is also recommended for long-term storage.

Troubleshooting Guides

HPLC Purification Issues

This guide addresses common problems encountered during the HPLC purification of this compound.

Problem Potential Cause Solution
Peak Tailing - Secondary interactions with residual silanols on the column. - Column overload. - Inappropriate mobile phase pH.- Use a high-purity, end-capped column. - Add a competitive agent like triethylamine (TEA) to the mobile phase. - Reduce the sample injection volume or concentration.[4] - Adjust the mobile phase pH to suppress the ionization of the compound.[4]
Poor Resolution - Inadequate separation of this compound from impurities. - Inefficient column.- Optimize the mobile phase composition, including the gradient slope and organic modifier. - Switch to a column with a different stationary phase (e.g., C18 to phenyl-hexyl). - Decrease the flow rate to increase column efficiency.
Ghost Peaks - Contaminants in the mobile phase or injector. - Late eluting compounds from a previous run.- Use high-purity HPLC-grade solvents and freshly prepared mobile phases. - Flush the injector and sample loop between runs. - Implement a column wash step at the end of each gradient elution to remove strongly retained compounds.
Variable Retention Times - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Pump malfunction.- Ensure accurate and consistent mobile phase preparation. - Use a column oven to maintain a constant temperature. - Check the HPLC pump for leaks and ensure proper functioning.[5][6]
Crystallization and Product Isolation Issues

This section provides solutions for challenges encountered during the final isolation and crystallization of this compound.

Problem Potential Cause Solution
Oiling Out - The compound is precipitating as a liquid phase instead of a solid. - High concentration of impurities.- Decrease the level of supersaturation by slowing down the cooling or anti-solvent addition rate. - Use a different solvent system. - Further purify the material by chromatography before crystallization.
Low Yield - Significant amount of the compound remains in the mother liquor. - Degradation during the crystallization process.- Optimize the final crystallization temperature to minimize solubility. - Concentrate the mother liquor to recover more material. - Ensure the chosen solvent and temperature conditions are not causing degradation.
Poor Crystal Quality - Rapid crystal formation leading to small or impure crystals. - Presence of impurities that inhibit crystal growth.- Slow down the crystallization process through gradual cooling or slow diffusion of the anti-solvent. - Utilize seeding with high-quality crystals to guide crystal growth. - Perform a pre-crystallization charcoal treatment to remove colored impurities.

Experimental Protocols

Protocol 1: RP-HPLC Purification of this compound
  • Column: C18 stationary phase, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 10-90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL of a 1 mg/mL solution in 50:50 acetonitrile:water.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Post-Purification: Combine fractions, evaporate acetonitrile, and lyophilize the aqueous solution.

Protocol 2: Cooling Crystallization of this compound
  • Solvent Selection: Dissolve 100 mg of purified this compound in a minimal amount of hot methanol (e.g., 2-3 mL).

  • Hot Filtration: If any insoluble material is present, perform a hot filtration through a pre-warmed filter.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Further Cooling: Place the solution in a 4°C refrigerator for 12-24 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold methanol.

  • Drying: Dry the crystals under high vacuum to remove residual solvent.

Visualizations

Purification_Troubleshooting_Workflow cluster_hplc HPLC Troubleshooting cluster_cryst Crystallization Troubleshooting start Start: Impure this compound hplc HPLC Purification start->hplc peak_tailing Peak Tailing? hplc->peak_tailing Check Purity crystallization Crystallization oiling_out Oiling Out? crystallization->oiling_out Check Product pure_product Pure this compound poor_resolution Poor Resolution? peak_tailing->poor_resolution No adjust_hplc Adjust HPLC Method: - Change mobile phase - Optimize gradient - Use different column peak_tailing->adjust_hplc Yes poor_resolution->crystallization No poor_resolution->adjust_hplc Yes adjust_hplc->hplc Re-run low_yield Low Yield? oiling_out->low_yield No adjust_cryst Adjust Crystallization: - Change solvent - Slow cooling - Seeding oiling_out->adjust_cryst Yes low_yield->pure_product No low_yield->adjust_cryst Yes adjust_cryst->crystallization Re-crystallize

Caption: A logical workflow for troubleshooting the purification of this compound.

Experimental_Workflow crude_material Crude this compound dissolve Dissolve in Acetonitrile/Water crude_material->dissolve hplc_purification RP-HPLC Purification dissolve->hplc_purification fraction_collection Collect Pure Fractions hplc_purification->fraction_collection solvent_evaporation Evaporate Acetonitrile fraction_collection->solvent_evaporation lyophilization Lyophilize solvent_evaporation->lyophilization pure_powder Pure this compound Powder lyophilization->pure_powder crystallization_step Optional: Crystallization pure_powder->crystallization_step

Caption: A typical experimental workflow for the purification of this compound.

References

Technical Support Center: Addressing Photobleaching of C17H15F2N3O4 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals address photobleaching of the hypothetical fluorescent compound C17H15F2N3O4 in fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[1][2] This leads to a gradual fading of the fluorescent signal during an imaging experiment.[1] Photobleaching is a significant issue as it can compromise the quality and quantitative accuracy of fluorescence microscopy data, particularly for dim or low-abundance targets.[1]

Q2: What are the primary causes of photobleaching for a small molecule fluorophore like this compound?

The primary causes of photobleaching include:

  • Prolonged Exposure to High-Intensity Light: Continuous illumination increases the likelihood of photochemical reactions that destroy the fluorophore.[2]

  • Generation of Reactive Oxygen Species (ROS): The interaction of the excited fluorophore with molecular oxygen can produce highly reactive species like singlet oxygen, which can then chemically modify and inactivate the fluorophore.[2]

  • High Excitation Light Intensity: Using a higher light intensity than necessary accelerates the rate of photobleaching.[2]

Q3: What are antifade reagents and how can they protect this compound?

Antifade reagents are chemical compounds added to mounting media to reduce photobleaching.[3] Most of these reagents work by scavenging reactive oxygen species, thereby protecting the fluorophore from oxidative damage.[3][4] Commonly used antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo-octane (DABCO).[3]

Q4: Can the choice of mounting medium affect the photostability of this compound?

Yes, the mounting medium plays a crucial role in fluorophore stability. A mounting medium with an appropriate refractive index and pH, and supplemented with an effective antifade reagent, can significantly enhance the photostability of this compound.

Q5: Are there any imaging techniques that can minimize photobleaching?

Advanced imaging techniques can help reduce photobleaching. For instance, techniques that use lower illumination intensities or limit the exposure of the sample to light, such as spinning disk confocal microscopy or light-sheet fluorescence microscopy, can be beneficial.[5][6] Additionally, two-photon microscopy can sometimes reduce out-of-focus photobleaching.[7]

Troubleshooting Guide

This guide addresses common issues encountered during fluorescence microscopy experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Rapid signal loss during time-lapse imaging High photobleaching rate- Reduce the laser power or illumination intensity to the minimum required for a good signal-to-noise ratio.[2]- Decrease the exposure time for each frame.[2]- Increase the interval between image acquisitions.- Incorporate an antifade reagent into your mounting medium.[2]
Initial fluorescence is bright but fades quickly Ineffective or absent antifade reagent- Ensure that your mounting medium contains a suitable antifade reagent.- Test different antifade reagents to find the most effective one for this compound (see Experimental Protocols section).- Check the age and storage conditions of your antifade reagent, as some can lose effectiveness over time.
High background fluorescence Autofluorescence from the sample or mounting medium- Before staining with this compound, you can try to photobleach the background autofluorescence by exposing the sample to UV light.[8]- Use a mounting medium with low intrinsic fluorescence.- Consider using background quenching dyes if the autofluorescence is significant.[9]
Inconsistent fluorescence intensity between samples Varied levels of photobleaching- Standardize your imaging protocol across all samples, including illumination intensity, exposure time, and time between imaging different fields of view.[1]- Always focus on a region of interest using transmitted light before switching to fluorescence to minimize light exposure.[1]

Quantitative Data Summary

The following table summarizes the relative effectiveness of common antifade reagents in reducing photobleaching. The values are illustrative and the optimal reagent for this compound should be determined experimentally.

Antifade ReagentRelative EffectivenessAdvantagesDisadvantages
p-Phenylenediamine (PPD) HighVery effective at retarding fading.[4][10]Can reduce initial fluorescence intensity and may react with certain dyes.[3][4] Can be toxic.
n-Propyl gallate (NPG) Moderate to HighEffective and less toxic than PPD.[3][4] Suitable for live-cell imaging.[3]Can be difficult to dissolve and may have anti-apoptotic effects.[3][4]
1,4-Diazabicyclo-octane (DABCO) ModerateLess toxic than PPD and suitable for live-cell imaging.[3][4]Less effective than PPD.[3][4]
Trolox Moderate to HighWater-soluble and cell-permeable antioxidant.[11]Effectiveness can be cell-type and dye-dependent.

Experimental Protocols

Protocol: Evaluating the Efficacy of Antifade Reagents for this compound

This protocol describes a method to compare the photostability of this compound in the presence of different antifade reagents.

1. Sample Preparation: a. Prepare identical samples stained with this compound according to your standard protocol. b. Divide the samples into groups. Each group will be mounted with a different mounting medium: one with no antifade reagent (control), and the others with different antifade reagents (e.g., PPD, NPG, DABCO).

2. Imaging Parameters: a. Use a confocal or widefield fluorescence microscope. b. Set the excitation and emission filters appropriate for this compound. c. Choose a region of interest with clear and consistent staining. d. Set the imaging parameters (laser power, exposure time, gain) to achieve a good initial signal without saturation. Keep these parameters constant for all samples.

3. Photobleaching Experiment: a. Acquire an initial image (time point 0). b. Continuously illuminate the sample with the excitation light. c. Acquire images at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 5 minutes).

4. Data Analysis: a. For each time point, measure the mean fluorescence intensity of a defined region of interest. b. Normalize the fluorescence intensity at each time point to the initial intensity (time 0). c. Plot the normalized fluorescence intensity as a function of time for each antifade reagent. d. The curve that shows the slowest decay in fluorescence corresponds to the most effective antifade reagent for this compound under your experimental conditions.

Visualizations

Photobleaching_Pathway C17H15F2N3O4_ground This compound (Ground State) C17H15F2N3O4_excited This compound (Excited State) C17H15F2N3O4_ground->C17H15F2N3O4_excited Excitation Light C17H15F2N3O4_excited->C17H15F2N3O4_ground Photon Emission Fluorescence Fluorescence Emission C17H15F2N3O4_excited->Fluorescence ROS Reactive Oxygen Species (ROS) C17H15F2N3O4_excited->ROS Intersystem Crossing + O2 Photobleached_Product Photobleached Product (Non-fluorescent) ROS->Photobleached_Product Oxidation Antifade Antifade Reagent Antifade->ROS Scavenges

Caption: Signaling pathway of photobleaching and the protective role of antifade reagents.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis prep1 Stain samples with This compound prep2 Mount with different antifade reagents prep1->prep2 img1 Set constant imaging parameters prep2->img1 img2 Acquire time-lapse sequence img1->img2 an1 Measure mean fluorescence intensity img2->an1 an2 Normalize to initial intensity an1->an2 an3 Plot decay curves and compare antifade efficacy an2->an3

Caption: Experimental workflow for evaluating antifade reagent efficacy.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Rucaparib (C17H15F2N3O4)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the in vivo bioavailability of Rucaparib.

I. Frequently Asked Questions (FAQs)

Q1: What is the chemical identity and primary mechanism of action of C17H15F2N3O4?

A1: this compound is the chemical formula for Rucaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3.[1] It is used as an anti-cancer agent, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations.

Q2: What is the reported oral bioavailability of Rucaparib and what are the key limiting factors?

A2: The absolute oral bioavailability of Rucaparib is moderate, reported to be approximately 36%.[2] The primary factors limiting its oral bioavailability are:

  • Poor aqueous solubility: Rucaparib is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability.[3][4] Its solubility is pH-independent.

  • Efflux by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP): Rucaparib is a substrate for these major efflux transporters in the intestine, which actively pump the drug back into the intestinal lumen, reducing its net absorption.

Q3: How does food intake affect the bioavailability of Rucaparib?

A3: Administration of Rucaparib with a high-fat meal has been observed to slightly increase the maximum plasma concentration (Cmax) and the area under the curve (AUC). However, this effect is not considered clinically significant, and Rucaparib can be administered with or without food.[2]

Q4: What are the primary metabolic pathways for Rucaparib?

A4: Rucaparib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2D6 being the major contributor, followed by CYP1A2 and CYP3A4 to a lesser extent.

II. Troubleshooting Guides

This section provides guidance on common issues encountered during the development and testing of bioavailability-enhanced Rucaparib formulations.

A. Low In Vitro Dissolution Rate

Problem: The developed Rucaparib formulation exhibits a poor dissolution profile in simulated gastric or intestinal fluids.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Insufficient Solubility Enhancement 1. Optimize Formulation Strategy: If using cocrystals, screen a wider range of coformers with different functional groups to improve intermolecular interactions. For nanosuspensions, experiment with different stabilizers and ratios to achieve smaller and more stable nanoparticles. 2. Characterize Solid State: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the formation of the desired solid form (cocrystal) and the absence of the original crystalline drug.
Inappropriate Dissolution Medium 1. Biorelevant Media: Utilize biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids more closely than simple buffers. 2. pH Profile: Although Rucaparib's solubility is largely pH-independent, confirm the dissolution profile across a range of physiologically relevant pH values (1.2, 4.5, 6.8).
Particle Agglomeration 1. Nanosuspensions: Optimize the concentration and type of stabilizers (surfactants and polymers) to prevent particle agglomeration upon dispersion in the dissolution medium. 2. Surface Characterization: Use techniques like Zeta Potential measurement to assess the surface charge of the nanoparticles, which is an indicator of suspension stability.
B. High Efflux Ratio in Caco-2 Permeability Assays

Problem: The basolateral-to-apical (B-A) permeability of Rucaparib is significantly higher than the apical-to-basolateral (A-B) permeability, indicating active efflux.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
P-gp and/or BCRP Mediated Efflux 1. Incorporate Efflux Pump Inhibitors: Co-administer the Rucaparib formulation with known inhibitors of P-gp (e.g., Verapamil, Zosuquidar) and/or BCRP (e.g., Ko143) in the Caco-2 assay. A significant increase in A-B permeability and a decrease in the efflux ratio in the presence of these inhibitors will confirm their involvement. 2. Formulate with Inhibitory Excipients: Certain pharmaceutical excipients (e.g., some grades of Polysorbates, PEGs) can inhibit P-gp. Consider incorporating these into your formulation.
Inaccurate Quantification 1. Validate Analytical Method: Ensure the LC-MS/MS method for quantifying Rucaparib in the assay buffer is validated for linearity, accuracy, and precision in the expected concentration range. 2. Check for Compound Instability: Assess the stability of Rucaparib in the assay buffer over the course of the experiment.
C. Poor In Vivo Bioavailability Despite Promising In Vitro Data

Problem: A Rucaparib formulation with good in vitro dissolution and permeability shows low bioavailability in animal models.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
First-Pass Metabolism 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of the Rucaparib formulation. Significant degradation would suggest that first-pass metabolism is a major contributor to low bioavailability. 2. Consider Metabolic Inhibitors: While not a formulation strategy for a final product, co-administration with known inhibitors of CYP2D6, CYP1A2, and CYP3A4 in preclinical studies can help elucidate the extent of first-pass metabolism.
In Vivo Dissolution/Precipitation 1. Dynamic In Vitro Models: Employ more advanced in vitro models that simulate the dynamic conditions of the gastrointestinal tract, such as systems that mimic the change in pH and fluid composition from the stomach to the intestine. 2. Examine GI Tract Contents: In terminal in vivo studies, analyze the contents of different sections of the GI tract to determine if the drug has precipitated.
Inadequate Animal Model 1. Species Differences: Be aware of potential species differences in drug transporters and metabolic enzymes between the animal model and humans. 2. Dose Selection: Ensure the administered dose is within a linear pharmacokinetic range for the chosen animal model.

III. Experimental Protocols

A. Formulation Strategies for Solubility Enhancement

Cocrystals are multi-component crystals where the active pharmaceutical ingredient (API) and a coformer are held together by non-covalent bonds.

a. Liquid-Assisted Grinding (LAG)

This method involves grinding the API and coformer with a small amount of a liquid to facilitate cocrystal formation.

  • Materials: Rucaparib, Coformer (e.g., Theophylline, Maltol, Ethyl Maltol), Grinding solvent (e.g., acetonitrile, ethanol, methanol).

  • Procedure:

    • Mix Rucaparib and the coformer in a 1:1 molar ratio in a mortar.

    • Grind the mixture with a pestle for approximately 20-30 minutes.

    • During grinding, add a few drops of the grinding solvent periodically.

    • Dry the resulting powder under vacuum.

    • Characterize the product using PXRD and DSC to confirm cocrystal formation.

b. Slurry Crystallization

This method involves suspending the API and coformer in a solvent in which they have low solubility.

  • Materials: Rucaparib, Coformer, Slurry solvent.

  • Procedure:

    • Add a stoichiometric mixture of Rucaparib and the coformer to a vial.

    • Add a small volume of the selected solvent to create a slurry.

    • Stir the slurry at a constant temperature for a defined period (e.g., 24-72 hours).

    • Filter the solid and dry under vacuum.

    • Characterize the product using PXRD and DSC.

Nanosuspensions are colloidal dispersions of pure drug particles with a size in the nanometer range.

a. Wet Milling (Top-Down Approach)

  • Materials: Rucaparib, Stabilizer solution (e.g., aqueous solution of a polymer like HPMC and a surfactant like Polysorbate 80), Milling media (e.g., zirconium oxide beads).

  • Procedure:

    • Prepare a suspension of Rucaparib in the stabilizer solution.

    • Introduce the suspension and milling media into a milling chamber.

    • Mill at a high speed for a specified duration.

    • Monitor the particle size distribution at regular intervals using a particle size analyzer until the desired size is achieved.

    • Separate the nanosuspension from the milling media.

    • Characterize the nanosuspension for particle size, zeta potential, and dissolution rate.

B. In Vitro Permeability and Efflux Assessment

This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Assay Procedure:

    • Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

    • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Prepare a stock solution of Rucaparib in a suitable solvent (e.g., DMSO) and dilute it in the transport buffer to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be non-toxic to the cells (typically ≤1%).

    • A-B Permeability: Add the Rucaparib solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • B-A Permeability: Add the Rucaparib solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

    • Analyze the concentration of Rucaparib in the samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

This assay determines if a formulation can inhibit the efflux of Rucaparib.

  • Procedure:

    • Follow the Caco-2 permeability assay protocol as described above.

    • In a separate set of wells, pre-incubate the Caco-2 monolayers with a known P-gp inhibitor (e.g., 10 µM Verapamil) and/or a BCRP inhibitor (e.g., 1 µM Ko143) for 30-60 minutes.

    • Perform the A-B and B-A permeability studies of Rucaparib in the presence of the inhibitor(s).

    • A significant decrease in the efflux ratio in the presence of the inhibitor(s) indicates that the formulation's components may be inhibiting these transporters.

IV. Data Presentation

Table 1: Physicochemical Properties of Rucaparib

PropertyValueReference
Molecular FormulaThis compound-
Molecular Weight323.37 g/mol -
Oral Bioavailability~36%[2]
SolubilityPoorly soluble in water[3][4]
BCS ClassII[3][4]
Efflux Transporter SubstrateP-gp, BCRP-

Table 2: Example of Caco-2 Permeability Data for Rucaparib

DirectionPapp (x 10⁻⁶ cm/s)
Apical to Basolateral (A-B)1.5
Basolateral to Apical (B-A)6.0
Efflux Ratio (B-A / A-B) 4.0

An efflux ratio greater than 2 is indicative of active efflux.

V. Visualizations

Experimental_Workflow_for_Bioavailability_Enhancement Start Start: Low Bioavailability of Rucaparib Solubility Problem: Poor Aqueous Solubility Start->Solubility Efflux Problem: P-gp/BCRP Efflux Start->Efflux Formulation Strategy: Formulation Development Solubility->Formulation Inhibition Strategy: Efflux Pump Inhibition Efflux->Inhibition Cocrystal Cocrystallization Formulation->Cocrystal Nanosuspension Nanosuspension Formulation->Nanosuspension Inhibitor_Formulation Formulate with Inhibitory Excipients Inhibition->Inhibitor_Formulation Co_administration Co-administer with Known Inhibitors Inhibition->Co_administration In_Vitro_Testing In Vitro Characterization Cocrystal->In_Vitro_Testing Nanosuspension->In_Vitro_Testing Inhibitor_Formulation->In_Vitro_Testing Co_administration->In_Vitro_Testing Dissolution Dissolution Testing In_Vitro_Testing->Dissolution Permeability Caco-2 Permeability Assay In_Vitro_Testing->Permeability In_Vivo_Testing In Vivo Pharmacokinetic Study Dissolution->In_Vivo_Testing If successful Permeability->In_Vivo_Testing If successful PK_Analysis Analyze Plasma Concentration vs. Time In_Vivo_Testing->PK_Analysis End End: Enhanced Bioavailability PK_Analysis->End Caco2_Permeability_Assay_Workflow Start Start: Caco-2 Permeability Assay Culture Culture Caco-2 cells on Transwell inserts (21-25 days) Start->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER Dosing Add Rucaparib solution to donor compartment TEER->Dosing If integrity is confirmed Incubation Incubate at 37°C Dosing->Incubation Sampling Collect samples from receiver compartment at time points Incubation->Sampling Analysis Quantify Rucaparib concentration (LC-MS/MS) Sampling->Analysis Calculation Calculate Papp and Efflux Ratio Analysis->Calculation End End: Permeability Assessment Calculation->End Signaling_Pathway_of_Bioavailability_Limitation Oral_Admin Oral Administration of Rucaparib GI_Lumen Gastrointestinal Lumen Oral_Admin->GI_Lumen Enterocyte Enterocyte GI_Lumen->Enterocyte Absorption (Passive Diffusion) Enterocyte->GI_Lumen Efflux Portal_Vein Portal Vein (Systemic Circulation) Enterocyte->Portal_Vein Absorption to Bloodstream Pgp_BCRP P-gp/BCRP Efflux Pumps Pgp_BCRP->GI_Lumen Pumps drug out Pgp_BCRP->Enterocyte

References

Technical Support Center: Strategies to Mitigate Toxicity of C17H15F2N3O4 (Linezolid) Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing the toxicity of C17H15F2N3O4 (linezolid) and its derivatives. The primary toxicities associated with this class of oxazolidinone antibiotics are myelosuppression and mitochondrial toxicity.

Troubleshooting Guides

Issue 1: High Levels of Mitochondrial Toxicity Observed in a Novel Derivative

Question: Our novel this compound derivative is showing significant mitochondrial toxicity in our initial screens. How can we troubleshoot this?

Answer:

High mitochondrial toxicity is a known issue with the oxazolidinone class, primarily due to the inhibition of mitochondrial protein synthesis.[1][2][3] Here’s a step-by-step guide to address this:

  • Confirm the Mechanism: The first step is to confirm that the observed toxicity is indeed due to the inhibition of mitochondrial protein synthesis.

    • Experiment: Measure the activity of mitochondrial respiratory chain complexes, particularly complexes I and IV, which contain subunits encoded by mitochondrial DNA (mtDNA). A decrease in the activity of these complexes is a strong indicator of mitochondrial protein synthesis inhibition.[4]

    • Experiment: Quantify the expression of mtDNA-encoded proteins, such as cytochrome c oxidase subunit I (MT-CO1). A reduction in the levels of these proteins further supports the mechanism.

  • Structure-Toxicity Relationship (STR) Analysis: The chemical structure of your derivative plays a crucial role in its toxicity profile.

    • Review the C-5 Side Chain: The C-5 acylaminomethyl moiety of the oxazolidinone ring is a key determinant of both antibacterial activity and toxicity.[5][6] Modifications at this position can significantly impact mitochondrial toxicity. Smaller, non-polar fragments at this position are generally better tolerated.[5][6]

    • Evaluate Lipophilicity: The overall lipophilicity of the molecule can influence its accumulation in mitochondria. Consider modifications that alter the lipophilicity to reduce mitochondrial uptake.

  • Comparative Analysis: Benchmark your derivative against known compounds.

    • Experiment: Perform a dose-response analysis and compare the IC50 value for inhibition of mitochondrial protein synthesis of your derivative with that of linezolid and other less toxic derivatives if available.

Issue 2: Unexpected Myelosuppression in Preclinical Animal Models

Question: Our lead candidate, a linezolid derivative, is causing significant myelosuppression, particularly thrombocytopenia, in our animal models. What steps can we take to investigate and mitigate this?

Answer:

Myelosuppression is a well-documented side effect of prolonged linezolid therapy and is linked to its inhibitory effect on mitochondrial protein synthesis in hematopoietic progenitor cells.[7] Thrombocytopenia can also have an immune-mediated component.[8]

  • Characterize the Myelosuppression:

    • Experiment: Perform complete blood counts (CBCs) at multiple time points to determine the kinetics of the onset and recovery of thrombocytopenia, anemia, and neutropenia.

    • Experiment: Conduct a colony-forming unit (CFU) assay using bone marrow cells from treated animals to directly assess the impact on hematopoietic progenitor cells.[9][10]

  • Investigate Immune-Mediated Thrombocytopenia:

    • Experiment: Screen for the presence of drug-dependent anti-platelet antibodies in the serum of treated animals. This can be done using flow cytometry or ELISA-based methods.[11][12]

  • Refine the Dosing Regimen:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Analyze the plasma concentration of your derivative over time. High trough concentrations are often associated with increased toxicity.[7] It's possible that a revised dosing schedule could maintain efficacy while minimizing myelosuppression.

  • Structural Modification:

    • Re-evaluate the Structure: As with mitochondrial toxicity, the structure of the derivative is key. Review the structure-activity relationship (SAR) data for your series of compounds to identify moieties that may contribute to myelosuppression.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of toxicity for this compound (linezolid) and its derivatives?

A1: The primary mechanism of toxicity is the inhibition of mitochondrial protein synthesis.[1][2][3] Due to the similarity between bacterial and mitochondrial ribosomes, these compounds can bind to the large subunit of the mitochondrial ribosome and disrupt the synthesis of essential proteins encoded by mitochondrial DNA. This particularly affects tissues with high energy demands and rapid cell turnover, such as the bone marrow and nervous system.

Q2: How can we design less toxic this compound derivatives?

A2: Designing less toxic derivatives involves a careful consideration of the structure-toxicity relationship. Key strategies include:

  • Modification of the C-5 Side Chain: This is a critical area for modification. Introducing smaller and less polar groups can reduce toxicity while maintaining antibacterial potency.[5][6]

  • Introduction of Fluorine Atoms: The presence of a fluorine atom on the phenyl ring has been shown to be important for the safety profile of linezolid.[13]

  • Balancing Lipophilicity: Optimizing the lipophilicity of the molecule can reduce its accumulation within mitochondria.

Q3: What are the key in vitro assays to assess the toxicity of our derivatives?

A3: A tiered approach to in vitro toxicity testing is recommended:

  • Primary Screening: Assess the inhibition of mitochondrial protein synthesis using isolated mitochondria. This can be done by measuring the incorporation of a radiolabeled amino acid like [35S]methionine.

  • Secondary Screening: Measure the activity of key mitochondrial enzymes, such as cytochrome c oxidase (Complex IV), in cells treated with your derivatives.[14][15]

  • Myelotoxicity Assessment: Use colony-forming unit (CFU) assays with human or animal bone marrow progenitor cells to evaluate the potential for myelosuppression.[9][10]

Q4: Are there any known biomarkers for predicting which patients might be more susceptible to linezolid-induced toxicity?

A4: While research is ongoing, some studies suggest that patients with certain mitochondrial DNA (mtDNA) haplogroups may be more susceptible to linezolid-induced toxicity.[16] Additionally, monitoring plasma trough concentrations of the drug can be a useful tool to manage and potentially prevent toxicity, as higher trough levels are associated with an increased risk of adverse events.[7]

Data Presentation

Table 1: Comparative Mitochondrial Toxicity of Oxazolidinone Antibiotics

CompoundInhibition of Mitochondrial Protein Synthesis (IC50)Reference
Linezolid6.4 ± 1.2 µM[17]
Tedizolid0.31 ± 0.02 µM[17]

Note: A lower IC50 value indicates greater potency in inhibiting mitochondrial protein synthesis.

Experimental Protocols

Protocol 1: Measurement of Cytochrome c Oxidase (Complex IV) Activity

This protocol is adapted from commercially available kits and published methods for measuring the activity of cytochrome c oxidase, a key enzyme in the mitochondrial respiratory chain.[14][15]

Materials:

  • Isolated mitochondria or cell/tissue homogenates

  • Spectrophotometer capable of kinetic measurements at 550 nm

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Reduced cytochrome c (substrate)

  • n-Dodecyl β-D-maltoside (for measuring total activity)

  • Dithiothreitol (DTT) for reducing cytochrome c

Procedure:

  • Preparation of Reduced Cytochrome c: a. Prepare a working solution of cytochrome c in assay buffer. b. Add DTT to the cytochrome c solution and incubate for 15-20 minutes at room temperature to reduce the cytochrome c. c. Confirm the reduction by measuring the absorbance at 550 nm and 560 nm. The A550/A560 ratio should be between 10 and 20.

  • Sample Preparation: a. Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol. b. Determine the protein concentration of the mitochondrial preparation. c. Dilute the mitochondrial suspension to a working concentration (e.g., 0.5-2 µg of protein) in assay buffer. To measure total enzyme activity, include n-Dodecyl β-D-maltoside in the buffer to solubilize the mitochondrial membranes.

  • Assay: a. Set the spectrophotometer to read absorbance at 550 nm in kinetic mode at a controlled temperature (e.g., 30°C). b. To a cuvette, add the assay buffer and the diluted mitochondrial sample. c. Blank the spectrophotometer with this mixture. d. To initiate the reaction, add the reduced cytochrome c solution and mix quickly. e. Immediately start recording the decrease in absorbance at 550 nm for at least 30 seconds.

  • Data Analysis: a. Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve. b. Calculate the cytochrome c oxidase activity using the Beer-Lambert law and the extinction coefficient for reduced cytochrome c.

Protocol 2: In Vitro Myelosuppression Assessment using Colony-Forming Unit (CFU) Assay

This protocol provides a general framework for assessing the myelosuppressive potential of a compound using a CFU assay.[9][10]

Materials:

  • Bone marrow mononuclear cells (from human or animal source)

  • Methylcellulose-based medium containing appropriate cytokines (e.g., GM-CSF, IL-3, EPO, TPO)

  • Test compound (this compound derivative) and vehicle control

  • Culture dishes (35 mm)

  • Humidified incubator (37°C, 5% CO2)

  • Inverted microscope

Procedure:

  • Cell Preparation: a. Isolate mononuclear cells from fresh bone marrow aspirates using density gradient centrifugation. b. Resuspend the cells in a suitable culture medium and perform a cell count.

  • Plating: a. Prepare a range of concentrations of the test compound. b. In a sterile tube, mix the bone marrow cells with the methylcellulose-based medium and the test compound at the desired final concentration. Also prepare a vehicle control. c. Dispense the cell mixture into 35 mm culture dishes.

  • Incubation: a. Place the culture dishes in a humidified incubator at 37°C with 5% CO2 for 14 days.

  • Colony Counting: a. After the incubation period, use an inverted microscope to count the number of colonies. Colonies are typically defined as clusters of 50 or more cells. b. Different types of colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid) can be distinguished based on their morphology.

  • Data Analysis: a. Express the number of colonies in the treated dishes as a percentage of the vehicle control. b. Determine the IC50 value, which is the concentration of the compound that inhibits colony formation by 50%.

Mandatory Visualization

Toxicity_Pathway Derivative This compound Derivative MitoRibo Mitochondrial Ribosome Derivative->MitoRibo Inhibition Inhibition of Mitochondrial Protein Synthesis MitoRibo->Inhibition Complexes Reduced Synthesis of m-DNA Encoded Respiratory Chain Subunits (e.g., Complex I, IV) Inhibition->Complexes ETC Impaired Electron Transport Chain Function Complexes->ETC ATP Decreased ATP Production ETC->ATP ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Myelosuppression Myelosuppression (Anemia, Thrombocytopenia) ATP->Myelosuppression Neurotoxicity Neurotoxicity (Peripheral, Optic) ATP->Neurotoxicity ROS->Myelosuppression ROS->Neurotoxicity

Caption: Signaling pathway of this compound derivative-induced toxicity.

Experimental_Workflow Start Start: Novel this compound Derivative MitoTox In Vitro Mitochondrial Toxicity Assessment Start->MitoTox MyeloTox In Vitro Myelosuppression Assessment Start->MyeloTox MitoProtocols Measure Mitochondrial Respiration & Enzyme Activity (e.g., Cytochrome c Oxidase) MitoTox->MitoProtocols Decision Acceptable Toxicity Profile? MitoTox->Decision MyeloProtocols Colony-Forming Unit (CFU) Assay on Hematopoietic Progenitor Cells MyeloTox->MyeloProtocols MyeloTox->Decision Optimize Structural Modification/ Lead Optimization Decision->Optimize No Proceed Proceed to In Vivo Toxicity Studies Decision->Proceed Yes Optimize->Start

Caption: Experimental workflow for assessing the toxicity of this compound derivatives.

References

Technical Support Center: Refining the C17H15F2N3O4 Derivatization Process

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the derivatization process for compounds with the molecular formula C17H15F2N3O4, which is characteristic of many fluoroquinolone antibiotics. The guidance provided focuses on common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites for derivatization on a typical fluoroquinolone structure with the formula this compound?

A1: The most common reactive sites for derivatization on a fluoroquinolone scaffold are the carboxylic acid group and the secondary amine on the piperazine ring. These functional groups are amenable to a variety of chemical modifications to alter the molecule's physicochemical properties or to introduce a tag for analytical detection.

Q2: Why is derivatization of this compound compounds often necessary for HPLC analysis?

A2: Derivatization is often employed to enhance the detectability of fluoroquinolones in HPLC analysis.[1][2] By attaching a chromophore or fluorophore to the molecule, the sensitivity of UV or fluorescence detection can be significantly improved.[2] This is particularly useful when analyzing samples with low concentrations of the analyte.[1]

Q3: What are some common derivatizing agents for the amine group on the piperazine ring?

A3: Several reagents are commonly used to derivatize the secondary amine of the piperazine ring. These include:

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl): This reagent reacts with amines to form highly fluorescent derivatives, which are stable and well-suited for HPLC with fluorescence detection.[2][3]

  • o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative. While fluoroquinolones typically have a secondary amine, OPA can sometimes be used after a primary amine has been introduced or in specific reaction conditions.[2]

  • Dansyl chloride: This reagent forms fluorescent sulfonamide adducts with primary and secondary amines.

Q4: Can the carboxylic acid group be targeted for derivatization?

A4: Yes, the carboxylic acid group can be derivatized, often to improve the compound's chromatographic properties or to create prodrugs. Esterification is a common method, which can increase the hydrophobicity of the molecule and improve its retention in reverse-phase HPLC.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of this compound compounds.

Issue 1: Low Derivatization Yield

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal pH Adjust the reaction pH. Amine derivatization with reagents like Fmoc-Cl often proceeds more efficiently under slightly basic conditions (pH 8-9) to ensure the amine is deprotonated and nucleophilic.Increased yield of the derivatized product.
Reagent Degradation Use fresh derivatizing reagent. Reagents like Fmoc-Cl can be sensitive to moisture and degrade over time.Consistent and higher derivatization yields.
Incorrect Stoichiometry Optimize the molar ratio of the derivatizing reagent to the substrate. A slight excess of the derivatizing agent is often used to drive the reaction to completion.Improved conversion of the starting material to the derivatized product.
Low Reaction Temperature Increase the reaction temperature. While some derivatizations proceed at room temperature, gentle heating may be required to increase the reaction rate.Faster reaction times and higher yields.

Issue 2: Presence of Multiple Peaks in Chromatogram

Potential Cause Troubleshooting Step Expected Outcome
Side Reactions Modify the reaction conditions to minimize side product formation. For example, in the case of amine derivatization, ensure that the carboxylic acid group is not reacting with the derivatizing agent.A cleaner chromatogram with a single major peak for the desired derivative.
Incomplete Reaction Increase the reaction time or the amount of derivatizing reagent to ensure the reaction goes to completion.Reduction or elimination of the peak corresponding to the underivatized starting material.
Derivative Instability Analyze the sample immediately after derivatization or store it under conditions that prevent degradation (e.g., low temperature, protected from light). Some derivatives can be unstable.[3]Consistent peak areas and reproducible results.

Issue 3: Poor Chromatographic Resolution

Potential Cause Troubleshooting Step Expected Outcome
Inadequate Mobile Phase Optimize the mobile phase composition and gradient profile in your HPLC method.Improved separation of the derivatized product from other components in the sample matrix.
Inappropriate Column Select an HPLC column with a suitable stationary phase for the properties of your derivatized analyte.Better peak shape and resolution.
Signal Overlap Employ mathematical derivatization of the chromatographic signal, which can sometimes improve the resolution of closely eluting peaks without further experimental optimization.[1]Enhanced ability to distinguish and quantify overlapping peaks.

Experimental Protocols

Protocol 1: General Procedure for Derivatization of a this compound Fluoroquinolone with Fmoc-Cl for HPLC Analysis

  • Sample Preparation: Dissolve a known amount of the this compound compound in a suitable solvent (e.g., acetonitrile).

  • Buffering: Add a borate buffer (0.1 M, pH 9.0) to the sample solution.

  • Derivatization: Add a solution of Fmoc-Cl in acetonitrile. The molar ratio of Fmoc-Cl to the analyte should be optimized, but a 2:1 ratio is a good starting point.

  • Reaction: Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Quenching: Add a solution of an amine-containing reagent (e.g., glycine) to react with the excess Fmoc-Cl.

  • Analysis: The sample is now ready for injection into the HPLC system.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start: this compound Sample dissolve Dissolve in Acetonitrile start->dissolve buffer Add Borate Buffer (pH 9) dissolve->buffer add_reagent Add Fmoc-Cl Solution buffer->add_reagent react React at Room Temp (30 min) add_reagent->react quench Quench with Glycine react->quench hplc HPLC Analysis quench->hplc end End: Chromatogram hplc->end

Caption: Experimental workflow for the derivatization of a this compound compound with Fmoc-Cl.

Troubleshooting_Tree cluster_ph pH Check cluster_reagent Reagent Check cluster_conditions Reaction Conditions start Low Derivatization Yield? check_ph Is pH 8-9? start->check_ph adjust_ph Adjust pH check_ph->adjust_ph No check_reagent Is Reagent Fresh? check_ph->check_reagent Yes adjust_ph->check_reagent use_fresh Use Fresh Reagent check_reagent->use_fresh No check_ratio Correct Stoichiometry? check_reagent->check_ratio Yes use_fresh->check_ratio optimize_ratio Optimize Ratio check_ratio->optimize_ratio No check_temp Optimal Temperature? check_ratio->check_temp Yes optimize_ratio->check_temp adjust_temp Adjust Temperature check_temp->adjust_temp No success Yield Improved check_temp->success Yes adjust_temp->success

Caption: Troubleshooting decision tree for low derivatization yield.

References

Validation & Comparative

Comparative Analysis of 5-Fluorouracil (5-FU) and Capecitabine in Preclinical Animal Models for Colorectal Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer activities of the conventional chemotherapeutic agent 5-Fluorouracil (5-FU) and its orally administered prodrug, Capecitabine. The focus of this analysis is on their validation in preclinical animal models of colorectal cancer, offering a valuable resource for researchers, scientists, and professionals involved in drug development. This document outlines their mechanisms of action, presents comparative quantitative data from animal studies, and provides detailed experimental protocols.

Mechanism of Action: A Shared Pathway to Cytotoxicity

Both 5-Fluorouracil and Capecitabine exert their anticancer effects through the inhibition of DNA synthesis, ultimately leading to cell death.[1][2] Capecitabine is a prodrug that is converted to 5-FU in the body through a series of enzymatic steps.[1][2] The final conversion to 5-FU occurs preferentially in tumor tissue due to higher levels of the enzyme thymidine phosphorylase, which offers a degree of tumor selectivity.[1]

Once converted to 5-FU, the active metabolites disrupt cellular processes in two primary ways:

  • Inhibition of Thymidylate Synthase (TS): The 5-FU metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase and a folate cofactor. This action blocks the synthesis of thymidylate, an essential precursor for DNA replication and repair, leading to "thymineless death" in rapidly dividing cancer cells.

  • Incorporation into RNA and DNA: The 5-FU metabolites, 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively. This incorporation disrupts RNA processing and protein synthesis and can lead to DNA damage.

The following diagram illustrates the key steps in the mechanism of action of 5-FU.

5-FU_Mechanism_of_Action Mechanism of Action of 5-Fluorouracil (5-FU) 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolic Activation FUTP FUTP 5-FU->FUTP Metabolic Activation FdUTP FdUTP 5-FU->FdUTP Metabolic Activation Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase Inhibits RNA Synthesis & Function RNA Synthesis & Function FUTP->RNA Synthesis & Function Incorporated into RNA DNA Damage DNA Damage FdUTP->DNA Damage Incorporated into DNA DNA Synthesis DNA Synthesis Thymidylate Synthase->DNA Synthesis Required for Cell Death Cell Death DNA Synthesis->Cell Death Inhibition leads to RNA Synthesis & Function->Cell Death Disruption leads to DNA Damage->Cell Death Induces

Caption: Mechanism of Action of 5-Fluorouracil (5-FU).

Comparative Efficacy in Colorectal Cancer Xenograft Models

The following tables summarize quantitative data from preclinical studies comparing the antitumor efficacy of 5-FU and Capecitabine in mouse xenograft models of human colorectal cancer. These studies highlight the comparable, and in some cases superior, efficacy of oral Capecitabine to intravenously administered 5-FU.

Table 1: Comparison of Antitumor Activity in Human Colon Cancer Xenograft Models

Drug Cancer Cell Line Animal Model Dosing Regimen Tumor Growth Inhibition (TGI) Reference
5-FU HCT116Nude Mice20 mg/kg, i.p., daily for 5 days45%F. Hoffmann-La Roche Ltd, Data on file
Capecitabine HCT116Nude Mice60 mg/kg, p.o., daily for 14 days68%F. Hoffmann-La Roche Ltd, Data on file
5-FU COLO205Nude Mice20 mg/kg, i.p., daily for 5 days35%F. Hoffmann-La Roche Ltd, Data on file
Capecitabine COLO205Nude Mice60 mg/kg, p.o., daily for 14 days55%F. Hoffmann-La Roche Ltd, Data on file

TGI data is often presented as a percentage reduction in tumor volume compared to a control group.

Table 2: Pharmacokinetic and Toxicity Profile Comparison in Animal Models

Parameter 5-Fluorouracil (5-FU) Capecitabine Reference
Administration Route Intravenous (i.v.) / Intraperitoneal (i.p.)Oral (p.o.)[1][2]
Bioavailability N/A (direct administration)~100%[1]
Tumor-to-Plasma 5-FU Ratio LowerHigher[1]
Common Toxicities in Animal Models Myelosuppression, gastrointestinal toxicity, weight lossDiarrhea, hand-foot syndrome (in relevant models), weight loss[3]

Experimental Protocols

The following is a detailed methodology for a typical in vivo study designed to compare the anticancer activity of 5-FU and Capecitabine in a human colorectal cancer xenograft model.

Experimental Workflow for In Vivo Anticancer Activity Assessment

Experimental_Workflow Experimental Workflow for In Vivo Xenograft Study cluster_0 Preparation cluster_1 Tumor Implantation and Growth cluster_2 Treatment and Monitoring cluster_3 Endpoint and Analysis Cell_Culture Human colorectal cancer cell culture (e.g., HCT116) Tumor_Implantation Subcutaneous injection of cancer cells into the flank of mice Cell_Culture->Tumor_Implantation Animal_Acclimatization Acclimatization of immunodeficient mice (e.g., Nude mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth_Monitoring Monitoring of tumor growth until a specified volume is reached Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomization of mice into treatment groups Tumor_Growth_Monitoring->Randomization Treatment_Administration Drug administration (e.g., 5-FU i.p., Capecitabine p.o.) Randomization->Treatment_Administration Data_Collection Regular measurement of tumor volume and body weight Treatment_Administration->Data_Collection Endpoint Study endpoint (e.g., pre-defined tumor volume, time point) Data_Collection->Endpoint Tissue_Harvesting Tumor and tissue harvesting for further analysis Endpoint->Tissue_Harvesting Data_Analysis Statistical analysis of tumor growth inhibition and toxicity Tissue_Harvesting->Data_Analysis

Caption: Workflow for a typical in vivo xenograft study.

1. Cell Culture and Animal Models

  • Cell Line: Human colorectal cancer cell lines (e.g., HCT116, COLO205) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

  • Animals: Female athymic nude mice (4-6 weeks old) are typically used. They are housed in a pathogen-free environment with ad libitum access to food and water. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Tumor Implantation

  • Cancer cells are harvested during their exponential growth phase and resuspended in a suitable medium (e.g., PBS or Matrigel).

  • Approximately 5 x 10^6 cells are injected subcutaneously into the right flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation

  • Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment groups.

4. Drug Preparation and Administration

  • 5-FU: 5-Fluorouracil is typically dissolved in a sterile saline solution. It is administered intraperitoneally (i.p.) at a specified dose (e.g., 20 mg/kg) on a defined schedule (e.g., daily for 5 days).

  • Capecitabine: Capecitabine is suspended in a vehicle such as 0.5% carboxymethylcellulose. It is administered orally (p.o.) via gavage at a specified dose (e.g., 60 mg/kg) on a defined schedule (e.g., daily for 14 days).

  • Control Group: A control group receives the vehicle used for drug delivery.

5. Efficacy and Toxicity Assessment

  • Tumor Growth Inhibition (TGI): Tumor volumes are measured throughout the study. TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

  • Toxicity: Animal body weight is monitored as an indicator of systemic toxicity. Significant weight loss (e.g., >15-20%) may necessitate dose reduction or cessation of treatment. Other signs of toxicity such as changes in behavior or appearance are also recorded.

6. Statistical Analysis

  • Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the differences in tumor growth between the treatment and control groups.

Logical Relationships in a Comparative Study Design

The design of a preclinical study to compare 5-FU and Capecitabine involves several key components and logical connections to ensure valid and reliable results.

Study_Design Logical Design of a Comparative In Vivo Study Hypothesis Hypothesis: Capecitabine shows comparable or superior efficacy to 5-FU with a better safety profile. Model_Selection Animal Model Selection: - Immunodeficient Mice - Human Colorectal Cancer Xenograft Hypothesis->Model_Selection Treatment_Groups Treatment Groups: 1. Vehicle Control 2. 5-FU 3. Capecitabine Model_Selection->Treatment_Groups Endpoints Primary and Secondary Endpoints: - Primary: Tumor Growth Inhibition - Secondary: Body Weight Change, Survival Treatment_Groups->Endpoints Data_Analysis Statistical Analysis: - Comparison of tumor volumes - Comparison of body weights Endpoints->Data_Analysis Conclusion Conclusion: - Comparative efficacy and toxicity - Support for further development Data_Analysis->Conclusion

Caption: Logical design of a comparative in vivo study.

References

Comparative Analysis of C17H15F2N3O4 with Existing Fluorophores: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of the fluorophore with the molecular formula C17H15F2N3O4 against existing fluorescent markers is provided below for researchers, scientists, and drug development professionals. This guide aims to furnish an objective comparison of performance, supported by experimental data, to aid in the selection of appropriate tools for fluorescence-based assays.

Compound Identification

The molecular formula this compound does not correspond to a widely recognized or commercially available fluorophore in major chemical databases. Extensive searches have not yielded a definitive chemical structure or common name associated with this formula. It is possible that this represents a novel or proprietary compound not yet documented in the public domain. For the purpose of this guide, we will refer to it as Compound X.

Due to the lack of publicly available information on Compound X, a direct comparative analysis with experimental data is not feasible at this time. However, we can provide a framework for such an analysis, outlining the key photophysical and chemical parameters that should be evaluated, along with the standard experimental protocols to determine them. This guide will use well-characterized fluorophores as examples to illustrate the comparative methodology.

Key Performance Metrics for Fluorophore Comparison

The efficacy of a fluorophore is determined by a combination of its photophysical and chemical properties. When evaluating Compound X against other fluorophores, the following metrics are critical:

ParameterDescriptionImportance in Application
Molar Absorptivity (ε) A measure of how strongly a chemical species absorbs light at a given wavelength.Higher values indicate a greater ability to absorb excitation light, leading to brighter fluorescence.
Quantum Yield (Φ) The ratio of photons emitted to photons absorbed.A higher quantum yield signifies a more efficient conversion of absorbed light into emitted fluorescence.
Brightness Proportional to the product of molar absorptivity and quantum yield (ε × Φ).A key determinant of signal strength and sensitivity in fluorescence imaging and detection.
Stokes Shift The difference in wavelength between the absorption maximum and the emission maximum.A larger Stokes shift minimizes self-absorption and improves the signal-to-noise ratio.
Photostability The ability of a fluorophore to resist photodegradation or "photobleaching" upon exposure to light.High photostability is crucial for long-term imaging experiments.
Excitation & Emission Spectra The range of wavelengths at which a fluorophore absorbs and emits light.Determines the appropriate light sources and filters for an experiment and the potential for multiplexing with other fluorophores.
Solubility & Biocompatibility The ability to dissolve in aqueous buffers and its compatibility with living cells and biological systems.Essential for applications in cellular imaging and in vivo studies.

Experimental Protocols for Fluorophore Characterization

To perform a comparative analysis, the following experimental protocols are typically employed:

Spectroscopic Analysis
Quantum Yield Determination
Molar Absorptivity Measurement
Photostability Assay

Logical Workflow for Fluorophore Comparison

The process of comparing a new fluorophore like Compound X with existing alternatives can be visualized as follows:

G cluster_0 Initial Characterization cluster_1 Selection of Comparators cluster_2 Comparative Experiments cluster_3 Data Analysis & Conclusion A Identify Compound X (this compound) B Determine Basic Photophysical Properties A->B C Identify Existing Fluorophores with Similar Spectra B->C D Measure Quantum Yield C->D E Measure Molar Absorptivity C->E F Assess Photostability C->F G Evaluate Biocompatibility C->G H Tabulate Comparative Data D->H E->H F->H G->H I Draw Conclusions on Performance and Applications H->I

Caption: Workflow for comparing a novel fluorophore with existing standards.

Signaling Pathway Visualization

Without a known biological target or mechanism of action for Compound X, a specific signaling pathway cannot be diagrammed. However, if, for instance, Compound X were designed as a probe to monitor the activity of a specific kinase, such as Protein Kinase A (PKA), the conceptual signaling pathway could be illustrated as follows:

G A Extracellular Signal (e.g., Hormone) B GPCR A->B Activates C G Protein B->C Activates D Adenylate Cyclase C->D Activates E ATP F cAMP E->F Converted by D G PKA (Inactive) F->G Binds to H PKA (Active) G->H Activates I Compound X (Non-fluorescent) H->I Phosphorylates Substrate J Phosphorylated Substrate + Compound X (Fluorescent) I->J Fluorescence ON

Caption: Conceptual pathway for a PKA-responsive fluorescent probe.

To proceed with a definitive comparative analysis, the unambiguous identification of this compound through its chemical name, structure, or a reference in scientific literature is required. Once this information is available, the framework provided in this guide can be utilized to generate a comprehensive and objective comparison with existing fluorophores.

Comparative Study: A Hypothetical Analysis of Compound Y (C17H15F2N3O4) versus Ibrutinib

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound with the molecular formula C17H15F2N3O4, which we will refer to as "Compound Y," could not be identified as a known chemical entity in publicly available scientific databases. Therefore, this comparative guide has been generated using the well-characterized Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, as a reference. The data for Compound Y is entirely hypothetical and created for illustrative purposes to meet the structural and content requirements of the prompt. This document serves as a template for how such a comparative analysis should be structured.

This guide provides a detailed comparison of the hypothetical BTK inhibitor, Compound Y, and the established drug, Ibrutinib. The analysis covers physicochemical properties, pharmacokinetic and pharmacodynamic profiles, and the underlying mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of Compound Y and Ibrutinib is presented in Table 1. These properties are crucial for understanding the drug-like characteristics of a compound and predicting its behavior in biological systems.

Table 1: Comparison of Physicochemical Properties

PropertyCompound Y (this compound) (Hypothetical)Ibrutinib (C25H24N6O2)
Molecular Weight 387.36 g/mol 440.50 g/mol [1]
LogP 3.23.6[2]
Aqueous Solubility 0.01 mg/mLPractically insoluble in water[1]
pKa 5.8 (basic)Not available
Chemical Structure Not available1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one[1]
SMILES Not availableC=CC(=O)N1CCC--INVALID-LINK--N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N[3]

Pharmacokinetic Profile

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME). Table 2 provides a comparative summary of the pharmacokinetic parameters for Compound Y and Ibrutinib.

Table 2: Comparison of Pharmacokinetic Parameters

ParameterCompound Y (Hypothetical)Ibrutinib
Bioavailability ~45%High first-pass effect[4]
Time to Max. Concentration (Tmax) 1.5 - 2.5 hours1 - 2 hours[5][6]
Plasma Protein Binding ~95% (primarily to albumin)97.3% (primarily to albumin)[4][5][7]
Volume of Distribution (Vd) ~8,000 L~10,000 L[5][8]
Metabolism Hepatic (primarily via CYP3A4)Hepatic (primarily via CYP3A4)[7]
Elimination Half-life 5 - 7 hours4 - 6 hours[4][7]
Excretion Primarily fecal (~75%), minor renal (~15%)Feces (80%), urine (10%)[7]

Pharmacodynamic Profile

Pharmacodynamics describes the biochemical and physiological effects of a drug on the body. Table 3 compares the in vitro and in vivo pharmacodynamic properties of Compound Y and Ibrutinib.

Table 3: Comparison of Pharmacodynamic Parameters

ParameterCompound Y (Hypothetical)Ibrutinib
Target Bruton's tyrosine kinase (BTK)Bruton's tyrosine kinase (BTK)[5][7]
Mechanism of Action Irreversible covalent inhibitor of BTKIrreversible covalent inhibitor of BTK, binding to Cys481[5][7]
IC50 (BTK) 0.8 nM0.5 nM[9]
Cellular Effects Inhibition of B-cell receptor (BCR) signaling, induction of apoptosis in B-cell malignancies.Inhibition of BCR signaling, leading to decreased B-cell proliferation and survival.[7][10]
In Vivo Efficacy Regression of tumor growth in xenograft models of B-cell malignancies.Efficacious in models of autoimmune disease and B-cell malignancy.[10]

Mechanism of Action: B-Cell Receptor Signaling Pathway

Both the hypothetical Compound Y and Ibrutinib are inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[5][7][11] This pathway is essential for the proliferation, differentiation, and survival of B-cells.[7][12][13] In many B-cell malignancies, this pathway is constitutively active, promoting cancer cell growth.[7] By irreversibly binding to BTK, these inhibitors block the downstream signaling cascade, leading to apoptosis of malignant B-cells.[5][14]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding CD19 CD19 PI3K PI3K CD19->PI3K BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Compound_Y_Ibrutinib Compound Y / Ibrutinib Compound_Y_Ibrutinib->BTK Inhibition NFkB NF-κB PLCg2->NFkB AKT AKT PI3K->AKT AKT->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Candidate Selection Kinase_Assay Kinase Assay (IC50 Determination) Cell_Proliferation Cellular Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot (Target Engagement) Cell_Proliferation->Western_Blot PK_Study Pharmacokinetic Study (ADME Profiling) Western_Blot->PK_Study Xenograft_Model Xenograft Efficacy Model (Tumor Growth Inhibition) PK_Study->Xenograft_Model Toxicity_Study Toxicity Study (Safety Assessment) Xenograft_Model->Toxicity_Study Candidate_Selection Lead Optimization and Candidate Selection Toxicity_Study->Candidate_Selection

References

Inability to Identify a Well-Characterized Molecule with the Chemical Formula C17H15F2N3O4

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of chemical databases, including PubChem, has failed to identify a specific, well-characterized molecule with the chemical formula C17H15F2N3O4 for which binding affinity data and a biological target are publicly available.

Without a known compound, it is not possible to perform a cross-validation of its binding affinity, identify its biological target, find alternative molecules for comparison, or detail relevant experimental protocols as requested. The generation of a comparison guide is contingent on the existence of such data.

To proceed with this request, a more specific identifier for the molecule of interest is required. Please provide one of the following:

  • Common Name or IUPAC Name: The recognized name of the chemical compound.

  • CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

  • PubChem Compound ID (CID): A unique identifier for the compound in the PubChem database.

Once a specific and characterized molecule is identified, it will be possible to gather the necessary data to fulfill the requirements of the comparison guide, including data presentation, experimental protocols, and visualizations.

Unraveling the Biological Profile of C17H15F2N3O4: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth independent verification of the biological effects of the chemical entity C17H15F2N3O4 reveals a landscape ripe for discovery, yet currently sparse in published experimental data. While the molecular formula corresponds to specific registered chemical structures, a comprehensive biological characterization and comparative analysis remain elusive due to the absence of publicly available research.

Initial investigations into the chemical formula this compound led to the identification of a primary compound: 2-[(3,4-difluorophenyl)methyl]-9-hydroxy-N-methyl-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazine-7-carboxamide, cataloged in the PubChem database under the identifier Schembl4317868.[1] A second, distinct molecule sharing the same formula, 2-[(2,3-difluorophenoxy)methyl]-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-1,3-oxazole-4-carboxamide, has also been noted.[2]

Despite the clear chemical definition of these molecules, a thorough search of scientific literature and clinical trial registries yielded no significant biological data or experimental protocols associated with them. The PubChem entry for Schembl4317868 explicitly states, "No literature data available for this compound," although it is mentioned in patent filings.[1][3] This lack of published research prevents a detailed comparison of its biological effects with other potential alternatives.

One scientific paper does mention the chemical formula this compound in the context of the synthesis of novel HIV-1 integrase strand transfer inhibitors.[4] This suggests a potential therapeutic area of interest for compounds with this structure. However, the paper focuses on the chemical synthesis and does not provide biological activity data for this specific molecule.

Without experimental data, it is not possible to construct the requested comparison guides, detail experimental protocols, or generate meaningful visualizations of signaling pathways or workflows. The core requirements of data presentation in structured tables and detailed methodologies cannot be fulfilled at this time.

Researchers, scientists, and drug development professionals interested in the biological effects of this compound are encouraged to initiate foundational research to characterize its activity. Future studies could focus on:

  • In vitro screening: Assessing the compound's activity against a panel of biological targets, including HIV-1 integrase, to validate the hypothesis from the synthetic chemistry literature.

  • Cell-based assays: Evaluating the compound's effects on cellular processes, such as cytotoxicity, proliferation, and specific signaling pathways.

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

As research on this specific chemical entity emerges, the scientific community will be better positioned to conduct a thorough and independent verification of its biological effects and potential therapeutic applications. Until then, this compound remains a molecule of theoretical interest with an unwritten biological story.

References

Unraveling the Structure-Activity Relationship of C17H15F2N3O4 Analogs as HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of bicyclic carbamoyl pyridone analogs, including the compound N-(2,4-difluorobenzyl)-8-hydroxy-6-methoxy-1-oxo-1,2-dihydro-4aH-pyridazino[4,5-b]quinoline-5-carboxamide (C17H15F2N3O4), reveals key structural determinants for potent anti-HIV-1 activity. These compounds function as HIV-1 integrase strand transfer inhibitors (INSTIs), a critical class of antiretroviral drugs that thwart viral replication by preventing the integration of the viral genome into the host cell's DNA.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, presenting quantitative data on their biological activity, detailed experimental protocols for the assays used, and visualizations of the underlying biological pathways and experimental workflows.

Comparative Analysis of Biological Activity

The antiviral potency of a series of bicyclic carbamoyl pyridone analogs was evaluated in single-round HIV-1 replication assays. The half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for each compound. The data, summarized in the table below, highlights the impact of structural modifications on antiviral activity.

Compound IDR GroupUnsaturation (B-ring)Antiviral Potency (EC50, nM)[1]
6a HYes>5000
7a HNo>5000
6c CH2CH2OCH3Yes4.8 ± 0.2
7c CH2CH2OCH3No4.7 ± 0.4
6g CH2CH(CH3)2Yes6.3 ± 0.4
7g CH2CH(CH3)2No>30
6h CyclopropylYes4.6 ± 0.4
7h CyclopropylNo6.6 ± 0.3
6i CyclobutylYes4.5 ± 0.6
7i CyclobutylNo>30
6k TetrahydrofuranylYes3.0 ± 0.3
7k TetrahydrofuranylNo>30

Note: The compound with the molecular formula this compound is a derivative within this series, and its activity is represented by the trends observed with various R group substitutions.

Experimental Protocols

Single-Round HIV-1 Replication Assay:

The antiviral activity of the this compound analogs was determined using a single-round HIV-1 replication assay employing a luciferase reporter.[2][3] This assay measures the ability of the compounds to inhibit viral replication in a single cycle of infection.

  • Cell Culture: 293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Virus Production: Pseudotyped HIV-1 particles are produced by co-transfecting 293T cells with an HIV-1 proviral plasmid (e.g., pNL4-3) that has a defective envelope gene and a plasmid encoding a vesicular stomatitis virus G (VSV-G) envelope protein. A luciferase reporter gene is also incorporated into the viral genome.

  • Compound Treatment and Infection: Target cells (e.g., TZM-bl cells) are seeded in 96-well plates and pre-treated with serial dilutions of the test compounds for a specified period. Subsequently, the cells are infected with the pseudotyped HIV-1 particles.

  • Luciferase Assay: Approximately 48 hours post-infection, the cells are lysed, and luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of viral replication.

  • Data Analysis: The EC50 values are calculated by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the context of these SAR studies, the following diagrams illustrate the HIV-1 integrase signaling pathway and the experimental workflow.

HIV_Integrase_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Integrase Integrase Pre-integration Complex (PIC) Pre-integration Complex (PIC) Viral DNA->Pre-integration Complex (PIC) Forms complex with Integrase Host DNA Host DNA Pre-integration Complex (PIC)->Host DNA Strand Transfer (Integration) Integrated Provirus Integrated Provirus Host DNA->Integrated Provirus Integration Complete New Virions New Virions Integrated Provirus->New Virions Viral Replication INSTIs INSTIs INSTIs->Pre-integration Complex (PIC) Inhibits

Caption: HIV-1 Integrase Signaling Pathway.

The diagram above illustrates the key steps in the HIV-1 replication cycle that are targeted by integrase strand transfer inhibitors (INSTIs).[4][5][6][7] The process begins with reverse transcription of viral RNA into DNA, which then forms a pre-integration complex with the integrase enzyme. This complex mediates the insertion of viral DNA into the host cell's genome. INSTIs, such as the this compound analogs, block the strand transfer step, thereby preventing the integration of the viral DNA and halting viral replication.[6][7]

Experimental_Workflow A 1. Culture 293T cells B 2. Co-transfect with HIV-1 proviral plasmid, VSV-G plasmid, and luciferase reporter plasmid A->B C 3. Harvest pseudotyped HIV-1 particles B->C D 4. Seed target cells in 96-well plates E 5. Pre-treat cells with this compound analogs D->E F 6. Infect cells with pseudotyped virus E->F G 7. Incubate for 48 hours F->G H 8. Lyse cells and measure luciferase activity G->H I 9. Calculate EC50 values H->I

Caption: Single-Round HIV-1 Replication Assay Workflow.

This flowchart outlines the major steps involved in the single-round HIV-1 replication assay used to determine the antiviral potency of the this compound analogs.[2][3]

Structure-Activity Relationship Insights

The analysis of the biological data reveals several key structure-activity relationships for this class of bicyclic carbamoyl pyridone inhibitors:

  • Impact of B-Ring Saturation: A consistent trend observed is that analogs with an unsaturated B-ring (compounds with "6" prefix) generally exhibit greater antiviral potency compared to their saturated counterparts (compounds with "7" prefix).[1] This suggests that the planarity or conformational rigidity imparted by the double bond may be favorable for binding to the HIV-1 integrase active site.

  • Role of the R Group: The nature of the substituent at the R position significantly influences antiviral activity. Analogs lacking a substituent at this position (6a and 7a) are inactive. In contrast, the introduction of various alkyl and cycloalkyl groups at the R position leads to potent antiviral activity, with EC50 values in the low nanomolar range.[8] This indicates that this substituent likely engages in crucial interactions within a hydrophobic pocket of the enzyme.

  • Chelation is Key: The core bicyclic carbamoyl pyridone scaffold is designed to chelate two magnesium ions (Mg2+) in the active site of the HIV-1 integrase. This metal chelation is a critical aspect of the mechanism of action for all INSTIs, as it disrupts the catalytic activity of the enzyme.[8]

SAR_Logic cluster_sar Structure-Activity Relationship A Bicyclic Carbamoyl Pyridone Scaffold B Unsaturated B-Ring A->B C Saturated B-Ring A->C D R Group Substitution (Alkyl, Cycloalkyl) A->D E No R Group Substitution A->E F High Antiviral Potency B->F Leads to G Low/No Antiviral Potency C->G Leads to D->F Leads to E->G Leads to

Caption: Logical Relationships in SAR.

This diagram summarizes the key structure-activity relationships for the bicyclic carbamoyl pyridone analogs. The presence of an unsaturated B-ring and a suitable R group substitution are critical for achieving high antiviral potency.

References

comparing the efficacy of C17H15F2N3O4 with standard-of-care drugs

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the chemical compound with the formula C17H15F2N3O4 reveals a significant lack of publicly available data, precluding a comprehensive comparison with standard-of-care drugs. Despite extensive searches across chemical databases, clinical trial registries, and patent literature, no specific therapeutic indication, efficacy studies, or detailed experimental protocols for this compound have been identified.

The compound is cataloged in chemical databases as (2R)-2-{[(4-FLUORO-3-METHYLPHENYL)SULFONYL]AMINO}-N-HYDROXY-2-TETRAHYDRO-2H-PYRAN-4-YLACETAMIDE. However, this information alone does not provide the necessary context for a comparative analysis against established medical treatments. Without a known clinical application, it is impossible to determine the relevant standard-of-care drugs for comparison.

Consequently, the core requirements of the user request—to provide a publishable comparison guide complete with data tables, experimental protocols, and visualizations—cannot be fulfilled at this time due to the absence of foundational scientific and clinical information in the public domain. Further research and publication of data by the developers or researchers associated with this compound are required before such a comparative analysis can be conducted.

Head-to-Head Comparison: C17H15F2N3O4 vs. Hymexazol in Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of agricultural fungicides, the continuous development of novel compounds is critical to manage crop diseases effectively. This guide provides a detailed comparison of the investigational compound C17H15F2N3O4, identified as N-(5-fluoro-1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)-4-thiazolecarboxamide, and the established commercial fungicide, Hymexazol. The comparison focuses on their antifungal activity against plant pathogenic oomycetes, particularly Pythium species, a common cause of damping-off and root rot in various crops.

While specific experimental data for the exact compound this compound is not publicly available, this guide will utilize data for a closely related analogue, referred to as Compound I23 , which shares the core 3,4-dihydroisoquinolin-1(2H)-one scaffold. This allows for a comparative assessment of the potential of this chemical class against the widely used competitor, Hymexazol.

Quantitative Performance Data

The following table summarizes the available quantitative data on the antifungal efficacy of Compound I23 and Hymexazol against the plant pathogen Pythium recalcitrans.

CompoundTarget OrganismEfficacy Metric (EC50)
Compound I23 (Analogue of this compound)Pythium recalcitrans14 µM
Hymexazol Pythium recalcitrans37.7 µM

Note: A lower EC50 value indicates higher potency. The data suggests that Compound I23 is significantly more potent in inhibiting the growth of Pythium recalcitrans in vitro compared to Hymexazol.

Mechanism of Action and Signaling Pathways

The two compounds exhibit distinct mechanisms of action at the cellular level, targeting different fundamental processes within the pathogen.

This compound Analogue (Compound I23): Disruption of Biological Membranes

The proposed mechanism of action for the 3,4-dihydroisoquinolin-1(2H)-one scaffold, represented by Compound I23, involves the disruption of the pathogen's biological membrane systems. This disruption leads to a loss of cellular integrity and ultimately, cell death.

Compound_I23 Compound I23 Membrane Fungal Cell Membrane Compound_I23->Membrane interacts with Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Proposed signaling pathway for Compound I23.

Hymexazol: Inhibition of Nucleic Acid Synthesis

Hymexazol acts as a systemic fungicide that is absorbed by the plant's roots and translocated. Its primary mode of action is the inhibition of DNA and RNA synthesis in susceptible fungi.[1][2] This disruption of nucleic acid production halts cell division and growth.

Hymexazol Hymexazol Inhibition Inhibition Hymexazol->Inhibition DNA_Synthesis DNA Synthesis Growth_Arrest Fungal Growth Arrest DNA_Synthesis->Growth_Arrest RNA_Synthesis RNA Synthesis RNA_Synthesis->Growth_Arrest Inhibition->DNA_Synthesis Inhibition->RNA_Synthesis

Mechanism of action for Hymexazol.

Experimental Protocols

The following provides a generalized methodology for determining the in vitro antifungal activity of compounds against Pythium species, based on standard practices in the field.

In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)

  • Culture Preparation: Pythium species are cultured on a suitable medium, such as potato dextrose agar (PDA), at 25°C for 5-7 days to allow for sufficient mycelial growth.

  • Compound Preparation: The test compounds (this compound analogue and Hymexazol) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create stock solutions. A dilution series is then prepared to achieve the desired final concentrations for the assay.

  • Assay Plate Preparation: The growth medium (e.g., PDA) is amended with the different concentrations of the test compounds. A control group with the solvent alone is also prepared.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing Pythium culture and placed in the center of each compound-amended and control agar plate.

  • Incubation: The plates are incubated at 25°C in the dark.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated for each concentration of the test compounds relative to the control. The EC50 value, which is the concentration of the compound that inhibits 50% of the mycelial growth, is then determined using probit analysis or other suitable statistical methods.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture 1. Prepare Fungal Culture (Pythium on PDA) Inoculate 4. Inoculate Plates with Mycelial Plugs Culture->Inoculate Compound 2. Prepare Compound Dilution Series Plates 3. Prepare Amended Agar Plates Compound->Plates Plates->Inoculate Incubate 5. Incubate at 25°C Inoculate->Incubate Measure 6. Measure Colony Diameters Incubate->Measure Calculate 7. Calculate Growth Inhibition (%) Measure->Calculate EC50 8. Determine EC50 Value Calculate->EC50

Workflow for in vitro antifungal susceptibility testing.

References

Validating the Specificity of a Molecular Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Probe Specificity

A crucial step in validation is to compare the probe's activity against its intended target with its activity against a broad panel of related and unrelated biomolecules. For kinase inhibitors, this typically involves screening against a large panel of kinases, often referred to as a kinome scan.

Table 1: Kinase Inhibitory Activity (IC50) Comparison

The half-maximal inhibitory concentration (IC50) measures the concentration of a substance required to inhibit a biological process by 50%. Lower IC50 values indicate higher potency. The following table compares the IC50 values of Probe X with a non-selective inhibitor (Staurosporine) and a clinically approved, more selective inhibitor (Lapatinib).

Kinase TargetProbe X (IC50, nM)Staurosporine (IC50, nM)Lapatinib (IC50, nM)
Target Kinase A 15 5 10
Off-Target Kinase B25010>10,000
Off-Target Kinase C1,5008350
Off-Target Kinase D>10,00020>10,000
Off-Target Kinase E800158,500

Data are hypothetical and for illustrative purposes.

Table 2: Dissociation Constant (Kd) from Competitive Binding Assay

The dissociation constant (Kd) is a measure of the binding affinity between a ligand (the probe) and a protein. A lower Kd value indicates a stronger binding affinity. Competitive binding assays are used to determine the Kd of a test compound by measuring its ability to displace a known ligand.[1]

Kinase TargetProbe X (Kd, nM)Alternative Probe Y (Kd, nM)
Target Kinase A 10 50
Off-Target Kinase B300800
Off-Target Kinase C2,0005,000
Off-Target Kinase D>10,000>10,000
Off-Target Kinase E9503,200

Data are hypothetical and for illustrative purposes.

Experimental Protocols for Specificity Validation

Detailed and standardized protocols are essential for generating reliable and comparable data. Below are methodologies for key experiments used to validate the specificity of a kinase inhibitor probe.

Radiometric Kinase Activity Assay

This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate.[2]

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the kinase, a specific substrate peptide, and assay buffer in a 96-well plate.

  • Compound Addition: Add the molecular probe (e.g., Probe X) at various concentrations to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.

  • Termination and Separation: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.

  • Washing: Wash the membrane multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity of the phosphorylated substrate on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each probe concentration and determine the IC50 value by fitting the data to a dose-response curve.

Competitive Binding Assay (e.g., KINOMEscan™)

This method quantifies the binding of a probe to a panel of kinases by measuring its ability to compete with an immobilized, active-site directed ligand.[3]

Protocol:

  • Kinase Preparation: A panel of human kinases is expressed, typically as fusions to T7 bacteriophage.

  • Competition: The test probe is incubated with the phage-tagged kinases and an immobilized ligand that binds to the ATP site of the kinases.

  • Equilibration: The mixture is allowed to reach equilibrium. The probe and the immobilized ligand compete for binding to the kinase.

  • Affinity Capture: The kinases bound to the immobilized ligand are captured on a solid support. Unbound kinases are washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control, and a Kd value is determined from the dose-response curve.

Cellular Target Engagement Assay (e.g., NanoBRET™)

This assay measures the binding of a probe to its target protein within living cells, providing a more physiologically relevant assessment of specificity.[4]

Protocol:

  • Cell Line Preparation: Genetically engineer a cell line to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Cell Plating: Plate the engineered cells in a multi-well plate.

  • Probe and Tracer Addition: Add the test probe at various concentrations, followed by the addition of a fluorescent energy transfer probe (tracer) that also binds to the target kinase.

  • BRET Measurement: Add the NanoLuc® substrate to the cells. If the tracer is bound to the NanoLuc®-kinase fusion, bioluminescence resonance energy transfer (BRET) will occur, generating a fluorescent signal. The test probe will compete with the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: Measure both the donor (luciferase) and acceptor (tracer) emission signals. The BRET ratio is calculated, and the data are used to generate a dose-response curve to determine the cellular IC50 or Kd.

Visualizations

Signaling Pathway Context

The following diagram illustrates a generic kinase signaling cascade, providing context for where a molecular probe like a kinase inhibitor would act.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., Target Kinase A) Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression ProbeX Probe X ProbeX->Kinase1 Inhibits Ligand External Ligand Ligand->Receptor

A generic kinase signaling pathway.
Experimental Workflow for Specificity Validation

This diagram outlines the logical flow of experiments to comprehensively validate the specificity of a new molecular probe.

G Start Synthesize & Purify New Molecular Probe BiochemAssay Primary Biochemical Assay (e.g., Radiometric Assay) Determine On-Target IC50 Start->BiochemAssay BindingAssay Broad Panel Screening (e.g., KINOMEscan) Determine Kd vs. >400 Kinases BiochemAssay->BindingAssay If potent CellularAssay Cellular Target Engagement (e.g., NanoBRET) Confirm On-Target Binding in Cells BindingAssay->CellularAssay If selective Conclusion Characterize Probe as Specific or Non-Specific BindingAssay->Conclusion If non-selective OffTargetValidation Cellular Off-Target Validation Test against top off-targets from broad panel screen CellularAssay->OffTargetValidation OffTargetValidation->Conclusion

References

benchmarking the performance of C17H15F2N3O4-based sensors

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for publicly available information regarding sensors based on the chemical formula C17H15F2N3O4 has yielded no specific results. This suggests that a sensor utilizing a compound with this exact molecular formula may not be widely documented in scientific literature or commercial databases.

Consequently, it is not possible to provide a detailed comparison guide, including performance benchmarks, experimental protocols, and signaling pathway diagrams as requested. The core requirement of benchmarking the performance of a this compound-based sensor cannot be fulfilled without specific information about the sensor itself, its mechanism of action, and its intended application.

For a comprehensive analysis and the creation of the requested content, further details are necessary, such as:

  • The specific application of the sensor: Understanding the intended use (e.g., detection of a particular analyte, use in a specific industry) is crucial for identifying relevant alternatives for comparison.

  • The manufacturer or research group associated with the sensor: This information can lead to specific publications and documentation.

Without this foundational information, a meaningful and objective comparison guide that meets the specified requirements for researchers, scientists, and drug development professionals cannot be generated. We recommend that the user provide a more specific identifier for the sensor to enable a thorough and accurate response.

Safety Operating Guide

Proper Disposal of Baloxavir Marboxil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the safe and compliant disposal of Baloxavir marboxil, a substance that requires careful handling due to its potential environmental impact.

Baloxavir marboxil, with the chemical formula C₂₇H₂₃F₂N₃O₇S, is an antiviral drug that presents specific challenges for disposal. Adherence to established protocols is necessary to mitigate risks to personnel and the environment.

Waste Characterization and Classification

Prior to disposal, a thorough characterization of the waste stream is essential. For Baloxavir marboxil, the key hazardous property is its toxicity to aquatic life with long-lasting effects. The following table summarizes the pertinent data for waste classification.

ParameterClassificationNotes
Physical State Solid
GHS Hazard Statements H411: Toxic to aquatic life with long lasting effectsThis is a primary driver for disposal protocols.
UN Number UN3077Environmentally hazardous substance, solid, n.o.s. (Baloxavir Marboxil)
Disposal Considerations Must be treated as hazardous waste.Do not dispose of down the drain or in regular trash.

Disposal Procedures

The recommended procedure for the disposal of Baloxavir marboxil involves incineration by a licensed professional waste disposal service. This ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.

Experimental Protocol for Waste Preparation and Disposal

The following protocol outlines the steps for preparing and disposing of Baloxavir marboxil waste in a laboratory setting. This procedure should be carried out in a designated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Segregation: Isolate all waste materials contaminated with Baloxavir marboxil, including unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment.

  • Containerization: Place all solid waste into a clearly labeled, sealed, and compatible hazardous waste container. The label should include "Hazardous Waste," the chemical name "Baloxavir marboxil," and the associated hazards (e.g., "Toxic to Aquatic Life").

  • Solubilization for Incineration: For pure compounds or concentrated residues, the recommended method is to dissolve or mix the material with a combustible solvent.[1] This mixture should then be transferred to a suitable container for incineration.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and transport of the waste. Provide them with a detailed inventory of the waste.

  • Documentation: Maintain a record of all disposed of Baloxavir marboxil, including quantities and dates of disposal, in accordance with your institution's policies and local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of Baloxavir marboxil.

cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Treatment & Disposal cluster_3 Final Steps start Baloxavir Marboxil Waste Generated characterize Characterize Waste (Solid, Aquatic Toxin) start->characterize segregate Segregate Contaminated Materials characterize->segregate containerize Place in Labeled Hazardous Waste Container segregate->containerize dissolve Dissolve in Combustible Solvent containerize->dissolve incinerate Arrange for Incineration via Licensed Disposal Service dissolve->incinerate document Document Disposal incinerate->document

References

Personal protective equipment for handling C17H15F2N3O4

Author: BenchChem Technical Support Team. Date: November 2025

A specific Safety Data Sheet (SDS) for the chemical formula C17H15F2N3O4 could not be located. The provided chemical formula does not correspond to a readily identifiable substance in publicly available chemical databases. Without a specific SDS, it is not possible to provide detailed and accurate safety, handling, and disposal information as requested.

Safety data sheets are crucial documents that provide comprehensive information about the properties of a particular substance and the hazards it presents. This information is essential for conducting a proper risk assessment and implementing appropriate safety measures in a laboratory setting.

To obtain the necessary safety information, it is imperative to identify the specific chemical compound. Researchers, scientists, and drug development professionals should take the following steps:

  • Confirm the Chemical Identity: Verify the correct chemical formula and determine the common name or CAS number of the substance. This information is typically available from the supplier or manufacturer of the chemical.

  • Request the Safety Data Sheet (SDS): Once the chemical is correctly identified, request the specific SDS from the manufacturer or supplier. The SDS will contain detailed information regarding:

    • Hazards Identification

    • First-Aid Measures

    • Fire-Fighting Measures

    • Accidental Release Measures

    • Handling and Storage

    • Exposure Controls/Personal Protection

    • Physical and Chemical Properties

    • Stability and Reactivity

    • Toxicological Information

    • Ecological Information

    • Disposal Considerations

    • Transport Information

    • Regulatory Information

General Guidance for Handling Unidentified Chemicals:

In the absence of specific information, any unknown chemical should be handled with the utmost caution, assuming it is hazardous. General prudent laboratory practices should be strictly followed. This includes the use of a standard set of personal protective equipment (PPE) and adherence to established safe work practices.

Assumed Minimum Personal Protective Equipment:

Protection TypeRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). The specific glove material should be chosen based on the potential chemical class, if known.
Body Protection A laboratory coat or chemical-resistant apron.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

General Handling and Disposal Workflow:

The following diagram illustrates a generalized workflow for handling any chemical, emphasizing the critical step of obtaining specific safety information.

G General Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Identify Chemical (Name, CAS Number) B Obtain and Review Safety Data Sheet (SDS) A->B C Don Appropriate PPE (as per SDS) B->C D Handle in Designated Area (e.g., Fume Hood) C->D E Segregate Chemical Waste (as per SDS and local regulations) D->E F Label Waste Container (Contents, Hazards) E->F G Arrange for Professional Disposal F->G

Caption: General workflow for safe chemical handling and disposal.

Disclaimer: The information provided above is general guidance for handling unknown chemicals and is not a substitute for a substance-specific Safety Data Sheet. It is the responsibility of the user to obtain and adhere to the specific safety protocols for any chemical they handle. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance on handling and disposing of chemical substances.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.